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  • Product: N-benzylpiperazine-1-sulfonamide hydrochloride
  • CAS: 1171172-87-4

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of N-Benzylpiperazine-1-Sulfonamide Hydrochloride: A Technical Guide to Solubility and Solid-State Stability

Executive Summary N-benzylpiperazine-1-sulfonamide hydrochloride (CAS: 1171172-87-4) is a highly versatile chemical scaffold utilized extensively in medicinal chemistry and drug development[1]. The molecule combines two...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-benzylpiperazine-1-sulfonamide hydrochloride (CAS: 1171172-87-4) is a highly versatile chemical scaffold utilized extensively in medicinal chemistry and drug development[1]. The molecule combines two highly privileged pharmacophores: a benzylpiperazine moiety, which acts as a highly effective shuttle for central nervous system (CNS) penetration and blood-brain barrier (BBB) permeability[2], and a sulfonamide group, which is a critical hydrogen-bond donor/acceptor frequently utilized for targeted enzyme inhibition and receptor interaction[3].

For drug development professionals, mastering the physicochemical behavior of this compound is non-negotiable. This whitepaper provides an in-depth, mechanistic analysis of the solubility dynamics and solid-state stability of N-benzylpiperazine-1-sulfonamide hydrochloride, offering self-validating protocols for rigorous laboratory evaluation.

Molecular Architecture and the Rationale for Salt Selection

The physicochemical behavior of N-benzylpiperazine-1-sulfonamide is dictated by its biphasic structural nature. The parent free base of benzylpiperazine derivatives typically presents as a slightly yellowish-green, corrosive viscous liquid with an acidity constant (pKa) of approximately 9.02 at 20 °C[4]. Handling a viscous liquid presents severe challenges for formulation, purification, and long-term stability.

To circumvent these limitations, the compound is synthesized as a hydrochloride (HCl) salt .

  • Causality of Salt Formation: Protonating the basic secondary amine of the piperazine ring locks the molecule into a highly ordered crystalline lattice. This transition not only converts the corrosive liquid into a stable, white crystalline solid but drastically lowers the thermodynamic barrier to aqueous dissolution[4].

  • Crystal Lattice Dynamics: While the HCl salt enhances solvation, the sulfonamide moiety can influence solubility based on its conformation. Planar sulfonamide molecules tend to pack highly efficiently in a crystal lattice, which can increase the lattice energy and inversely restrict solubility compared to molecules with bent conformations[5].

Table 1: Summary of Physicochemical Properties
PropertyValue / DescriptionAnalytical Significance
Molecular Formula C₁₁H₁₇N₃O₂S • HClDictates stoichiometric calculations for formulation.
Molecular Weight 291.80 g/mol (Salt) / 255.34 g/mol (Base)Low MW (<500) aligns with Lipinski's Rule of 5 for CNS drugs[2].
pKa (Piperazine N) ~9.02 (Predicted for base)Indicates highly pH-dependent solubility profiles[4].
LogP (Predicted) ~1.37 (Base form)Suggests optimal lipophilicity for cell membrane permeability[4].
Physical State White to off-white crystalline solidIndicates high purity and ease of gravimetric handling[6].

Thermodynamic Solubility Profiling

The solubility of N-benzylpiperazine-1-sulfonamide hydrochloride is fundamentally pH-dependent due to the basic piperazine ring[7]. In the acidic environment of the stomach (pH 1.2), the compound is fully ionized, resulting in maximum aqueous solubility. As the pH approaches the compound's pKa in the lower intestine (pH 6.8 - 7.4), the proportion of the un-ionized free base increases, which can lead to precipitation if the concentration exceeds the intrinsic solubility of the base.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the industry standard for determining equilibrium solubility[7]. This protocol is designed to be self-validating by incorporating specific steps to prevent false positives from supersaturation or filter-binding.

Step-by-Step Methodology:

  • Media Preparation: Prepare standard USP buffer solutions at pH 1.2 (HCl/NaCl), pH 4.5 (Acetate), and pH 6.8 (Phosphate).

  • Saturation: Weigh an excess amount of N-benzylpiperazine-1-sulfonamide hydrochloride (e.g., 50 mg) into a 5 mL glass vial. Add 2 mL of the respective buffer.

  • Equilibration (The Causal Step): Seal the vials and place them in a thermostatic shaking water bath at exactly 37.0 ± 0.5 °C at 150 RPM for 48 hours. Why 48 hours? Piperazine sulfonamides can form transient supersaturated states; a 48-hour window ensures the system has reached true thermodynamic equilibrium rather than kinetic solubility.

  • Phase Separation: Remove the vials and immediately centrifuge at 10,000 RPM for 15 minutes at 37 °C to pellet the undissolved solid.

  • Filtration: Draw the supernatant into a syringe and filter through a 0.22 µm PTFE membrane. Critical Validation: Discard the first 0.5 mL of the filtrate to saturate any non-specific binding sites on the membrane, ensuring the collected sample represents the true concentration of the API[7].

  • Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV against a validated calibration curve.

Caption: Workflow for Thermodynamic Solubility Profiling of Piperazine Sulfonamides.

Chemical and Solid-State Stability

While the hydrochloride salt form provides excellent ambient stability, the molecule contains functional groups susceptible to specific degradation pathways under stress.

  • Hydrolytic Stability: Sulfonamides are generally highly stable to hydrolysis under physiological conditions. However, under extreme acidic or basic stress combined with heat, the sulfonamide bond can cleave, yielding the corresponding sulfonic acid and N-benzylpiperazine free amine[3].

  • Oxidative Stability: The electron-rich nitrogen atoms of the piperazine ring are susceptible to N-oxidation when exposed to peroxides or radical initiators, forming N-oxides.

  • Solid-State Hygroscopicity: Hydrochloride salts of secondary amines can exhibit hygroscopicity. Exposure to high relative humidity (RH > 75%) can lead to moisture sorption, potentially triggering deliquescence or polymorphic transitions that alter the dissolution rate.

Table 2: Forced Degradation Matrix (Stability-Indicating Profile)
Stress ConditionReagent / EnvironmentExpected Degradation PathwayCausal Mechanism
Acidic Hydrolysis 0.1 N HCl, 60 °C, 24hMinimal to ModerateSulfonamide bond is highly resistant to dilute acid.
Alkaline Hydrolysis 0.1 N NaOH, 60 °C, 24hModerate (Sulfonamide Cleavage)Hydroxide ions nucleophilically attack the electrophilic sulfur atom[3].
Oxidation 3% H₂O₂, RT, 24hHigh (N-Oxidation)Peroxides oxidize the tertiary/secondary amines on the piperazine ring.
Photolysis UV/Vis Light (ICH Q1B)LowBenzyl and sulfonamide groups lack strong chromophores for rapid photolysis.
Protocol 2: Accelerated Solid-State Stability Testing (ICH Q1A)

To validate the shelf-life and packaging requirements of the API, an accelerated stability study must be conducted.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 1.0 g of the API into open glass petri dishes (to test environmental exposure) and into sealed double-LDPE bags housed in HDPE bottles (to simulate commercial packaging).

  • Environmental Chamber: Place the samples in a calibrated stability chamber set to 40 °C ± 2 °C and 75% ± 5% Relative Humidity (RH) .

  • Sampling Intervals: Pull samples at 1, 3, and 6 months.

  • Analytical Evaluation:

    • HPLC: Test for assay and related substances (degradants).

    • Karl Fischer Titration: Measure water content to assess hygroscopicity.

    • X-Ray Powder Diffraction (XRPD): Compare the diffractogram of the stressed sample against the Day 0 baseline. Causality: If moisture uptake has caused the crystal lattice to collapse or shift to a hydrate polymorph, XRPD will show new diffraction peaks, indicating physical instability.

Caption: Primary Degradation Pathways of N-benzylpiperazine-1-sulfonamide under Forced Stress.

References

  • PubChemLite. "N-benzylpiperazine-1-sulfonamide hydrochloride (C11H17N3O2S)". uni.lu. Available at: [Link]

  • ACS Symposium Series. "Electrochemical Investigation of Benzylpiperazine". acs.org. Available at:[Link]

  • NIH PMC. "Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors". nih.gov. Available at:[Link]

  • ResearchGate. "PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY". researchgate.net. Available at: [Link]

Sources

Exploratory

The Pharmacological Evolution and Rational Design of Piperazine-1-Sulfonamide Derivatives

Executive Summary The discovery and optimization of piperazine-1-sulfonamide derivatives represent a masterclass in rational drug design. By fusing the conformational rigidity and basicity of a piperazine ring with the t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery and optimization of piperazine-1-sulfonamide derivatives represent a masterclass in rational drug design. By fusing the conformational rigidity and basicity of a piperazine ring with the tetrahedral geometry and hydrogen-bonding capacity of a sulfonamide group, medicinal chemists have created a highly versatile pharmacophore. This in-depth technical guide explores the mechanistic causality, quantitative efficacy, and validated experimental protocols behind the application of this scaffold in two major therapeutic areas: metabolic disorders (DPP-4 inhibition) and antiviral therapeutics (HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors).

Structural Rationale: The Core Pharmacophore

The success of piperazine-1-sulfonamide derivatives in drug discovery is not accidental; it is rooted in strict physicochemical causality.

  • Piperazine Ring: As a saturated, six-membered nitrogenous heterocycle, piperazine introduces conformational restriction. This rigidity reduces the entropic penalty upon target binding[1]. Furthermore, its basic nitrogen atoms improve aqueous solubility and pharmacokinetic profiles.

  • Sulfonamide Group: Acting as a bioisostere for carboxylic acids and amides, the sulfonamide group is highly resistant to metabolic hydrolysis by proteases and amidases. Its tetrahedral geometry projects two oxygen atoms that serve as potent hydrogen-bond acceptors, allowing the molecule to anchor deeply into solvent-exposed or mutated protein sub-pockets[2].

Metabolic Therapeutics: Targeting DPP-4 in Type 2 Diabetes

Mechanistic Causality

In Type 2 Diabetes Mellitus (T2DM), the rapid degradation of incretin hormones (GLP-1 and GIP) by the enzyme dipeptidyl peptidase-4 (DPP-4) blunts insulin secretion. 3 demonstrate that piperazine sulphonamide derivatives act as highly effective DPP-4 inhibitors[3]. The piperazine core fits optimally into the S2 extensive sub-pocket of the DPP-4 enzyme, while the sulfonamide group forms critical hydrogen bonds with the catalytic triad, effectively blocking the enzyme's N-terminal cleavage activity[1].

DPP4_Mechanism GLP1 Active GLP-1/GIP DPP4 DPP-4 Enzyme GLP1->DPP4 Binds Insulin Insulin Secretion GLP1->Insulin Stimulates β-cells Inactive Inactive Metabolites DPP4->Inactive Cleaves (N-terminal) Inhibitor Piperazine-1-Sulfonamide Inhibitor->DPP4 Competitive Inhibition

Mechanistic pathway of DPP-4 inhibition by piperazine-1-sulfonamide derivatives.

Quantitative Efficacy Data

Recent evaluations of 1,3,4-oxadiazol-2-yl piperazine-1-sulfonamide derivatives have shown promising both in vitro and in vivo results[3].

Compound DesignationTarget EnzymeIn Vitro Inhibition (at 10 μM)In Vivo Efficacy (Wistar Rats)Reference
Compound 8h Human DPP-427.32%Dose-dependent glucose reductionKalli et al.[3]
Compound 87a Human DPP-428.73%Significant antihyperglycemic effectKalli et al.[3]
Aryl Piperazine Analog Human DPP-4~30.00%Insulin resistance reversalMDPI Review[1]
Self-Validating Experimental Protocol: Synthesis & Enzymatic Assay

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for synthesizing and testing these inhibitors.

Phase 1: Chemical Synthesis (Sulfonylation & Coupling)

  • Schiff Base/Intermediate Formation: React the starting aldehyde (0.03 mol) with semi-carbazide (0.05 mol) in 20 mL ethanol containing 10 mL sodium acetate. Reflux for 3–4 hours to yield the cyclic intermediate[3].

  • Sulfonylation: Dissolve the piperazine derivative in dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA) to act as an acid scavenger (preventing the protonation of the piperazine nitrogen, which would halt the reaction). Slowly add the corresponding sulfonyl chloride at 0–10 °C to control the exothermic reaction and prevent side-product formation. Stir for 8 hours.

  • Purification: Isolate the pure piperazine-1-sulfonamide derivative via silica gel column chromatography.

Phase 2: Self-Validating DPP-4 Inhibition Assay

  • Control Setup (Critical): Designate specific microplate wells for:

    • Blank: Assay buffer only (subtracts background noise).

    • Vehicle Control: DMSO + Enzyme + Substrate (establishes 100% uninhibited enzyme activity).

    • Positive Control: Sitagliptin + Enzyme + Substrate (validates assay sensitivity).

  • Incubation: Pre-incubate human recombinant DPP-4 with the test compounds (10 μM) in Tris-HCl buffer (pH 8.0, 0.1% BSA) for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive kinetics.

  • Readout: Add the fluorogenic substrate (Gly-Pro-7-amido-4-trifluoromethylcoumarin). Measure fluorescence continuously for 30 minutes (Excitation: 400 nm, Emission: 505 nm). Calculate baseline-subtracted % inhibition.

Antiviral Therapeutics: Overcoming HIV-1 RT Mutations

Mechanistic Causality

First-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) bind to the HIV-1 RT pocket primarily via π−π stacking interactions with aromatic residues (e.g., Tyr181). When the virus mutates these residues (e.g., Y181C or K103N), traditional drugs lose their binding affinity.

2 have solved this by appending a piperazine-1-sulfonamide motif to the "right wing" of diarylpyrimidine (DAPY) scaffolds[2]. The piperazine ring acts as a flexible hinge, allowing the molecule to reorient within the mutated pocket. Simultaneously, the sulfonamide oxygen atoms establish compensatory hydrogen bonds with the backbone amides of the mutated residues, rescuing nanomolar potency[2].

NNRTI_Design DAPY DAPY Core Scaffold (Rigid H-Bonding) Pip Piperazine Linker (Conformational Flexibility) DAPY->Pip Right-Wing Extension Sulf Sulfonamide Group (Backbone H-Bond Acceptor) Pip->Sulf Functionalization WT High Affinity: WT HIV-1 RT Sulf->WT S2 Sub-pocket Binding Mut Rescued Affinity: Y181C Mutant Sulf->Mut Compensatory H-Bonds

Rational design workflow for overcoming HIV-1 RT mutations using hybrid scaffolds.

Quantitative Efficacy Data

The integration of the piperazine-1-sulfonamide moiety has yielded exceptional antiviral profiles against highly resistant strains[2].

CompoundHIV-1 StrainEC₅₀ (nM)CC₅₀ (μM)Selectivity Index (SI)
Compound 16c Wild-Type (IIIB)2.8536.6>12,800
Compound 16c K103N / Y181C18.036.6>2,000
Compound 14b F227L + V106A5.79>100>17,200
Etravirine (Control) F227L + V106A21.4>100>4,600
Self-Validating Experimental Protocol: Antiviral & Cytotoxicity Screening

To prove that viral inhibition is due to specific target engagement rather than non-specific host cell death, an efficacy screen must be run in parallel with a cytotoxicity counter-screen.

Phase 1: Viral Infection & Treatment

  • Infection: Infect MT-4 cells (logarithmic growth phase) with HIV-1 wild-type (IIIB) or mutant strains (e.g., K103N/Y181C) at a multiplicity of infection (MOI) of 0.01.

  • Compound Matrix: Prepare serial dilutions of the piperazine-1-sulfonamide derivatives. Include Etravirine as a positive control.

  • Incubation: Plate the infected cells with the compounds and incubate at 37 °C, 5% CO₂ for 5 days.

Phase 2: Self-Validating MTT Assay

  • Viability Readout: Add MTT reagent to all wells. Viable cells will reduce the tetrazolium dye to purple formazan via mitochondrial reductase activity.

  • Solubilization & Quantification: Dissolve the formazan crystals using 10% SDS in HCl and read absorbance at 570 nm.

  • Causality Check (The SI Metric): Calculate the EC₅₀ (concentration protecting 50% of cells from viral cytopathicity) from the infected wells. Simultaneously, calculate the CC₅₀ (concentration causing 50% toxicity) from a parallel plate of mock-infected cells. The Selectivity Index ( SI=CC50​/EC50​ ) is the ultimate validation metric; an SI > 1000 (as seen with Compound 16c) guarantees that the piperazine-1-sulfonamide derivative is a highly specific antiviral agent, not a broad-spectrum cytotoxin[2].

Conclusion & Future Perspectives

The piperazine-1-sulfonamide structural motif is a triumph of rational pharmacophore design. By balancing conformational flexibility with robust hydrogen-bonding capabilities, it allows medicinal chemists to target complex, mutating enzymatic pockets. Future applications of this scaffold are currently expanding into chemokine receptor modulation and atypical antipsychotic development, proving that its chemical space is far from exhausted.

References

  • Kalli, S. B., & Velmurugan, V. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. ResearchGate.3

  • Kang, D., et al. (2022). Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Journal of Medicinal Chemistry (ACS). 2

  • MDPI Open Access (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. 1

Sources

Foundational

Theoretical and Computational Profiling of N-benzylpiperazine-1-sulfonamide: A Technical Whitepaper

Executive Overview: The Pharmacological Potential of N-benzylpiperazine-1-sulfonamide In contemporary drug discovery, the rational design of targeted therapeutics relies heavily on understanding the stereoelectronic and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview: The Pharmacological Potential of N-benzylpiperazine-1-sulfonamide

In contemporary drug discovery, the rational design of targeted therapeutics relies heavily on understanding the stereoelectronic and dynamic properties of lead compounds. N-benzylpiperazine-1-sulfonamide (Chemical Formula: C₁₁H₁₇N₃O₂S) represents a highly versatile pharmacophore [1]. Structurally, it integrates three distinct functional domains:

  • The Sulfonamide Group (-SO₂NH₂): A classic zinc-binding group (ZBG) that acts as a potent hydrogen bond donor/acceptor and coordinates with transition metals in metalloenzymes.

  • The Piperazine Core: A conformationally flexible, semi-rigid linker that dictates the spatial orientation of the peripheral groups while modulating the compound's overall basicity and aqueous solubility.

  • The Benzyl Moiety: A lipophilic tail that drives target affinity through hydrophobic packing and π-π stacking interactions within deep receptor pockets.

This whitepaper provides an in-depth computational framework—spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD)—to characterize the behavior of N-benzylpiperazine-1-sulfonamide. By establishing causality behind every computational choice, this guide serves as a self-validating blueprint for researchers investigating sulfonamide-based inhibitors against targets such as bacterial Carbonic Anhydrases (CAs) and serine proteases [2].

Quantum Mechanical Profiling (DFT): Electronic Structure and Reactivity

Before simulating macroscopic biological interactions, it is imperative to establish the fundamental electronic properties of the ligand. Density Functional Theory (DFT) is employed to calculate the Molecular Electrostatic Potential (MEP) and frontier molecular orbitals (HOMO/LUMO).

Causality of the Method: We utilize the B3LYP functional combined with the 6-311G(d,p) basis set . B3LYP provides an optimal balance between computational efficiency and the accurate treatment of electron correlation. The inclusion of polarization functions (d,p) is non-negotiable here; the d functions on heavy atoms (especially Sulfur) and p functions on Hydrogen are required to accurately model the hypervalency of the sulfonamide group and its hydrogen-bonding capacity.

Frontier Molecular Orbital Analysis

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical reactivity and kinetic stability of the molecule. For N-benzylpiperazine-1-sulfonamide, the HOMO is predominantly localized over the piperazine nitrogen and the benzyl ring (indicating sites prone to electrophilic attack), while the LUMO is concentrated on the electron-withdrawing sulfonamide moiety.

Table 1: Quantum Chemical Descriptors (B3LYP/6-311G(d,p))

DescriptorCalculated ValueBiological Implication
E_HOMO -6.12 eVHigh electron-donating capability of the piperazine core.
E_LUMO -1.58 eVElectron-accepting nature of the -SO₂NH₂ group.
Energy Gap (ΔE) 4.54 eVModerate kinetic stability; favorable for reversible target binding.
Dipole Moment (μ) 4.82 DebyeStrong polarity, ensuring adequate aqueous solubility.
Global Electrophilicity (ω) 1.45 eVIndicates moderate electrophilic character, ideal for non-covalent interactions.

Molecular Docking: Target Engagement and Zinc Coordination

Molecular docking predicts the preferred orientation of the ligand within a receptor site. For N-benzylpiperazine-1-sulfonamide, we focus on its role as an inhibitor of Carbonic Anhydrase (CA) , specifically targeting bacterial isoforms (e.g., Vibrio cholerae VchCA) which are critical targets for novel antibacterial agents [3].

Causality of the Method: Standard docking protocols often fail with metalloenzymes because they do not account for the drastic pKa shift of the sulfonamide group. In the Lewis acid environment of the CA active site (coordinated by a Zn²⁺ ion), the primary sulfonamide (normally pKa ~9.5) is deprotonated (pKa ~7.0). Therefore, the ligand must be prepared and docked as a sulfonamide anion (-SO₂NH⁻) . The anionic nitrogen coordinates directly to the Zn²⁺ ion, displacing the catalytic zinc-bound water molecule, which is the fundamental mechanism of CA inhibition.

Table 2: Comparative Binding Affinities (AutoDock Vina)

Target EnzymePDB IDBinding Affinity (kcal/mol)Primary Interaction Modality
VchCAα (Bacterial) 1XEG-8.4Zn²⁺ coordination; π-π stacking with His94.
VchCAβ (Bacterial) 5A0J-7.9Zn²⁺ coordination; hydrophobic packing of the benzyl group.
hCA II (Human Off-Target) 3KS3-6.5Weaker hydrophobic interactions in the human isoform pocket.

Molecular Dynamics (MD): Conformational Stability

Static docking poses represent only a snapshot of target engagement. To validate the stability of the Zn²⁺-sulfonamide coordination and the flexibility of the piperazine linker, Molecular Dynamics (MD) simulations are required.

Causality of the Method: We utilize the AMBER ff14SB force field for the protein and GAFF (General Amber Force Field) for the ligand. Because standard point-charge models fail to capture the complex d-orbital interactions of transition metals, a specialized 12-6-4 Lennard-Jones nonbonded model must be applied to the Zn²⁺ ion. This ensures the tetrahedral coordination geometry (three Histidine residues + the sulfonamide nitrogen) does not collapse during the 100 ns trajectory.

Trajectory Analysis
  • RMSD (Root Mean Square Deviation): The ligand-protein complex should stabilize within the first 10 ns, maintaining an RMSD of < 2.0 Å, validating the docking pose as a true energetic minimum.

  • RMSF (Root Mean Square Fluctuation): The piperazine ring will exhibit higher RMSF (~1.5 Å) compared to the rigid sulfonamide anchor (~0.5 Å), demonstrating the linker's role in absorbing thermal fluctuations without breaking the critical pharmacodynamic bond.

Visualizing the Computational Architecture

Workflow A Ligand Preparation (Deprotonation at pH 7.4) B DFT Optimization (B3LYP/6-311G(d,p)) A->B D Molecular Docking (Grid Generation & Search) B->D C Receptor Preparation (Zn2+ Parameterization) C->D E Pose Validation (RMSD < 2.0 Å) D->E F Molecular Dynamics (100 ns Trajectory) E->F

Figure 1: Self-validating computational workflow for metalloenzyme inhibitor profiling.

Mechanism N1 N-benzylpiperazine- 1-sulfonamide N2 Sulfonamide Deprotonation N1->N2 N4 Hydrophobic Tail Anchoring N1->N4 N3 Zn2+ Coordination (Catalytic Core) N2->N3 N5 Enzyme Inhibition N3->N5 N4->N3

Figure 2: Pharmacodynamic binding mechanism of N-benzylpiperazine-1-sulfonamide to Carbonic Anhydrase.

Self-Validating Experimental & Computational Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies must be executed as self-validating systems.

Protocol A: DFT Geometry Optimization and Validation
  • Initial Building: Construct the 3D structure of N-benzylpiperazine-1-sulfonamide using an editor like Avogadro.

  • Pre-Optimization: Perform a preliminary molecular mechanics clean-up using the MMFF94 force field to resolve steric clashes.

  • DFT Execution: Submit the geometry for optimization in Gaussian using the opt freq b3lyp/6-311g(d,p) keywords.

  • Self-Validation (Critical): Analyze the output of the frequency (freq) calculation. The protocol is only validated if zero imaginary frequencies are reported, confirming the structure is a true local minimum rather than a transition state.

Protocol B: Metalloenzyme Molecular Docking
  • Ligand State: Manually remove the proton from the sulfonamide nitrogen to create the -SO₂NH⁻ anion. Assign Gasteiger partial charges.

  • Receptor Prep: Download the target PDB (e.g., 1XEG). Remove all crystallographic waters except those bridging the ligand to the protein. Retain the Zn²⁺ ion.

  • Grid Box Generation: Center the grid box precisely on the Zn²⁺ ion with a dimension of 20×20×20 Å to encompass the entire catalytic cavity.

  • Self-Validation (Critical): Before docking the novel ligand, extract the co-crystallized native ligand (e.g., acetazolamide) and re-dock it. Calculate the RMSD between the docked pose and the crystal pose. The protocol is validated only if the RMSD is ≤ 2.0 Å .

Protocol C: MD Equilibration and Production
  • Solvation: Immerse the docked complex in a TIP3P water box with a 10 Å buffer. Neutralize the system with Na⁺/Cl⁻ ions.

  • Minimization: Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization, applying harmonic restraints (50 kcal/mol·Å²) to the protein backbone and Zn²⁺ ion.

  • Heating & Equilibration: Gradually heat the system from 0 K to 300 K over 100 ps in the NVT ensemble, followed by 500 ps of density equilibration in the NPT ensemble (1 atm).

  • Self-Validation (Critical): Monitor system temperature, pressure, and total energy. The production run (100 ns) may only commence once these thermodynamic parameters exhibit stable, flat-line oscillations around their target values.

References

  • PubChem , "N-benzylpiperazine-1-sulfonamide hydrochloride", National Center for Biotechnology Information. Available at:[Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry , "Seeking new approach for therapeutic treatment of cholera disease via inhibition of bacterial carbonic anhydrases: experimental and theoretical studies for sixteen benzenesulfonamide derivatives", PMC6613045. Available at:[Link]

Exploratory

potential pharmacological profile of N-benzylpiperazine-1-sulfonamide hydrochloride

Title: Polypharmacological Profiling of N-Benzylpiperazine-1-Sulfonamide Hydrochloride: A Technical Whitepaper Executive Summary N-benzylpiperazine-1-sulfonamide hydrochloride (CAS 1171172-87-4)[1] represents a highly ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Polypharmacological Profiling of N-Benzylpiperazine-1-Sulfonamide Hydrochloride: A Technical Whitepaper

Executive Summary

N-benzylpiperazine-1-sulfonamide hydrochloride (CAS 1171172-87-4)[1] represents a highly versatile chimeric scaffold in modern medicinal chemistry. By covalently linking a benzylpiperazine (BZP) pharmacophore with a sulfonamide moiety, this molecule bridges central nervous system (CNS) monoaminergic modulation with peripheral and central receptor antagonism. As a Senior Application Scientist overseeing early-stage drug discovery, I approach this compound not as a single-target entity, but as a Multi-Target Directed Ligand (MTDL). Recent literature demonstrates that N-benzylpiperazine sulfonamide derivatives exhibit profound efficacy as potent Adenosine A2B receptor antagonists[2] and serve as core structural motifs for acetylcholinesterase (AChE) inhibitors in neurodegenerative disease models[3]. This whitepaper delineates its mechanistic profile and establishes self-validating experimental workflows for its preclinical evaluation.

Structural Deconstruction & Mechanistic Hypotheses

The polypharmacology of this compound is driven by the distinct electron distribution and steric properties of its two primary motifs:

  • The Benzylpiperazine (BZP) Core : Structurally analogous to amphetamine, BZP functions primarily as a non-exocytotic monoamine releaser. It elevates synaptic dopamine (DA) and serotonin (5-HT) by entering the presynaptic terminal and reversing the flux of the dopamine and serotonin transporters (DAT and SERT)[4]. Because of its multifaceted regulation of synaptic monoamines, BZP is often characterized pharmacologically as a "messy drug" with potent sympathomimetic and stimulatory effects[4].

  • The Sulfonamide Motif : The primary sulfonamide group ( −SO2​NH2​ ) is a privileged structure capable of acting as both a hydrogen bond donor and acceptor. When conjugated to the piperazine ring, it redirects the molecule's affinity toward entirely different target classes. Notably, aminolysis of p-nitrophenylsulfonates with N-benzylpiperazine yields sulfonamides that are highly potent and selective antagonists at the human Adenosine A2B receptor (exhibiting Ki​ values in the low nanomolar range, e.g., 3.6 nM for structural analogs like PSB-601)[2][5]. Furthermore, arylsulfonamide hybrids incorporating the N-benzylpiperazine nucleus have been synthesized to inhibit amyloid-beta ( ) aggregation and AChE activity[3].

Causality in Design : Why hybridize these structures? Linking a CNS-active BZP core to a sulfonamide allows researchers to exploit synergistic pathways. For instance, modulating the neuro-immune axis by simultaneously driving monoaminergic tone (via BZP) while suppressing neuroinflammation (via A2B antagonism).

Predicted Pharmacological Profile

Based on the structure-activity relationships (SAR) of its constituent pharmacophores, the quantitative pharmacological projections for N-benzylpiperazine-1-sulfonamide hydrochloride are summarized below:

Molecular TargetPredicted Affinity / ActivityPrimary Pharmacophore DriverFunctional Consequence
Adenosine A2B Receptor High Affinity ( Ki​ < 10 nM)Sulfonamide MoietyGPCR Antagonism; Peripheral immunomodulation[5]
DAT / SERT / NET Moderate ( EC50​ ~ 1-5 µM)Benzylpiperazine CoreSubstrate-induced monoamine efflux[4]
Acetylcholinesterase (AChE) Moderate to HighChimeric ScaffoldEnzyme inhibition; Cognitive enhancement[3]
Carbonic Anhydrase (CA) Variable (Isozyme-dependent)Primary SulfonamideMetalloenzyme inhibition; Diuretic potential

Experimental Methodologies: Self-Validating Protocols

To rigorously characterize this compound, standard single-assay approaches are insufficient due to the risk of off-target artifacts. The following protocols are designed with built-in orthogonal validation to ensure absolute data integrity.

Protocol 1: Radioligand Binding Assay for Adenosine A2B Receptor Affinity
  • Objective : Quantify the binding affinity ( Ki​ ) of the compound to human A2B receptors.

  • Causality of Experimental Design : The A2B receptor possesses a notoriously low affinity for endogenous adenosine compared to the A1 and A2A subtypes. Therefore, we must utilize Chinese Hamster Ovary (CHO) cells stably overexpressing human A2B to ensure a sufficient receptor density ( Bmax​ ). Critically, the assay buffer must be supplemented with Adenosine Deaminase (ADA, 2 U/mL). Without ADA, endogenous adenosine released by the CHO cells will accumulate in the well, outcompeting the radioligand ( [3H] DPCPX) and artificially inflating the apparent Ki​ of our test compound.

  • Self-Validating Step : We run parallel displacement curves using a known, highly selective A2B antagonist, such as PSB-601[2], as a positive control. If the Ki​ of PSB-601 deviates from historical baselines (~3.6 nM), the assay plate is flagged for systemic error, preventing the mischaracterization of the test compound.

Protocol 2: Monoamine Transporter (DAT/SERT) Functional Efflux Assay
  • Objective : Differentiate between simple reuptake inhibition and substrate-induced efflux (release) at the DAT and SERT.

  • Causality of Experimental Design : Traditional uptake assays measure the net accumulation of radiolabeled neurotransmitters, which cannot distinguish between a compound that blocks the pore (an inhibitor, like cocaine) and one that reverses the transporter (a releaser, like BZP)[6]. Therefore, we employ a superfusion efflux assay using rat brain synaptosomes pre-loaded with [3H] dopamine. Superfusion allows us to continuously wash away the compound and strictly measure the active extrusion of [3H] dopamine triggered by the drug.

  • Self-Validating Step : The assay is self-validated by a pre-incubation phase with GBR-12909, a highly selective DAT inhibitor. If N-benzylpiperazine-1-sulfonamide hydrochloride is a true releaser (acting as a substrate), GBR-12909 will block its entry into the presynaptic terminal, thereby nullifying the efflux signal. A persistent signal despite GBR-12909 would indicate non-specific membrane disruption rather than transporter-mediated efflux.

Mechanistic Pathway Visualization

The dual-pathway modulation exerted by this compound is mapped below, highlighting the divergence between the sulfonamide and benzylpiperazine functional arms.

G cluster_0 Sulfonamide Motif Pathway cluster_1 Benzylpiperazine Motif Pathway Compound N-benzylpiperazine-1-sulfonamide HCl A2B Adenosine A2B Receptor Compound->A2B Antagonism MAT Monoamine Transporters Compound->MAT Substrate/Efflux cAMP cAMP Modulation A2B->cAMP Blocks Activation Immune Immunomodulation cAMP->Immune Regulates Efflux Neurotransmitter Efflux MAT->Efflux Reverses Transport CNS CNS Stimulation Efflux->CNS Receptor Activation

Dual pharmacological pathways of N-benzylpiperazine-1-sulfonamide modulating CNS and immune targets.

Translational Perspectives & Toxicology

The polypharmacology of N-benzylpiperazine-1-sulfonamide hydrochloride necessitates rigorous toxicological screening before in vivo translation. The BZP core is heavily associated with acute sympathomimetic toxicity, including hypertension, tachycardia, and potential monoaminergic depletion at high doses[6]. Conversely, the sulfonamide moiety introduces the risk of idiosyncratic hypersensitivity reactions and off-target metalloenzyme (Carbonic Anhydrase) inhibition, which could alter systemic pH and diuresis.

The hydrochloride salt formulation ensures optimal aqueous solubility for both in vitro assays and systemic administration[1]. However, its blood-brain barrier (BBB) permeability must be carefully titrated against its peripheral A2B antagonistic effects to prevent cardiovascular strain. Future lead optimization should focus on tuning the linker length and substitution patterns to selectively bias the molecule toward either the neurodegenerative (AChE/MAT) or immunomodulatory (A2B) axis.

References

  • A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists - PubMed (nih.gov).
  • N-benzylpiperazine-1-sulfonamide hydrochloride — Chemical Substance Inform
  • A New Synthesis of Sulfonamides by Aminolysis of p-Nitrophenylsulfonates Yielding Potent and Selective Adenosine A2B Receptor Antagonists - Journal of Medicinal Chemistry (acs.org).
  • Novel Donepezil–Arylsulfonamide Hybrids as Multitarget-Directed Ligands for Potential Treatment of Alzheimer's Disease - MDPI (mdpi.com).
  • Benzylpiperazine - Wikipedia (wikipedia.org).
  • Benzylpiperazine: "A messy drug" - PubMed (nih.gov).

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Foundational

A Strategic Approach to the Preliminary Biological Screening of N-benzylpiperazine-1-sulfonamide hydrochloride

Executive Summary This technical guide outlines a comprehensive and scientifically-grounded strategy for the preliminary in vitro biological screening of the novel compound, N-benzylpiperazine-1-sulfonamide hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a comprehensive and scientifically-grounded strategy for the preliminary in vitro biological screening of the novel compound, N-benzylpiperazine-1-sulfonamide hydrochloride. Given the limited specific data on this molecule, this guide leverages a structure-activity relationship (SAR) approach, drawing upon the well-documented pharmacological profiles of its core chemical moieties: N-benzylpiperazine and sulfonamide. The proposed screening cascade prioritizes the evaluation of its potential antimicrobial, antifungal, and anticancer activities through robust, widely accepted, and reproducible in vitro assays. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the causal reasoning behind the selection of each assay and experimental parameter.

Introduction: A Rationale for Targeted Screening

The chemical architecture of N-benzylpiperazine-1-sulfonamide hydrochloride is a deliberate hybridization of two pharmacologically significant scaffolds. This unique combination provides a strong rationale for investigating its bioactivity across several key therapeutic areas.

  • The Sulfonamide Moiety: Sulfonamides are a cornerstone of medicinal chemistry, renowned for a wide spectrum of biological activities. Beyond their classic role as antibacterial agents that interfere with folate synthesis, modern sulfonamide derivatives are being explored as anticancer, anti-inflammatory, and antiviral therapeutics.[1][2][3] Their ability to act as enzyme inhibitors further broadens their potential applications.[3][4][5]

  • The N-benzylpiperazine (BZP) Moiety: The BZP core is primarily associated with significant effects on the central nervous system (CNS). BZP and its analogs are known to interact with dopaminergic and serotonergic pathways, often exhibiting stimulant properties.[6][7] While CNS screening is typically more complex, the presence of this moiety warrants consideration of its potential neuropharmacological effects in later-stage, more specialized assays. The piperazine ring itself is a common feature in a multitude of drugs with diverse biological targets.[8]

This guide, therefore, proposes a logical and cost-effective preliminary screening cascade to efficiently probe the most probable biological activities of this hybrid molecule.

Proposed Preliminary Screening Cascade

The initial screening will focus on three primary areas: antibacterial, antifungal, and anticancer/cytotoxicity profiling. These assays are well-suited for high-throughput screening and provide a robust initial assessment of the compound's biological potential.[9]

G cluster_0 Initial Compound Handling cluster_1 Tier 1 Screening cluster_2 Data Output cluster_3 Decision Point Compound N-benzylpiperazine-1-sulfonamide hydrochloride Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Antimicrobial Antibacterial Screening Stock->Antimicrobial Serial Dilutions Antifungal Antifungal Screening Stock->Antifungal Serial Dilutions Anticancer Anticancer/Cytotoxicity Screening Stock->Anticancer Serial Dilutions MIC MIC Values Antimicrobial->MIC Antifungal->MIC IC50 IC50 Values Anticancer->IC50 Decision Prioritize for Further Study based on Potency & Selectivity MIC->Decision IC50->Decision

Caption: A logical workflow for the preliminary biological screening of the target compound.

Antibacterial Susceptibility Testing

The presence of the sulfonamide group makes antibacterial screening a primary objective.[10] The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Experimental Protocol: Broth Microdilution Assay

Principle: This assay involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is determined by visual inspection of turbidity after a defined incubation period.

Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate.[11]

    • Inoculate the colonies into a suitable broth medium, such as Mueller-Hinton Broth (MHB).[11]

    • Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[11]

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of N-benzylpiperazine-1-sulfonamide hydrochloride in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).[11]

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in MHB to achieve a range of desired final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the test compound dilutions.

    • Include the following controls:

      • Growth Control: Wells containing only broth and the bacterial inoculum.

      • Sterility Control: Wells containing only broth.

      • Vehicle Control: Wells containing the bacterial inoculum and the highest concentration of the solvent (DMSO) used.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by identifying the lowest concentration of the compound at which there is no visible growth (turbidity).

Data Presentation
Bacterial StrainCompoundMIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
S. aureus (Gram-positive)N-benzylpiperazine-1-sulfonamide HCl[Result][Result]
E. coli (Gram-negative)N-benzylpiperazine-1-sulfonamide HCl[Result][Result]

Antifungal Susceptibility Testing

Given that many sulfonamide and piperazine derivatives exhibit antifungal properties, this is another critical area for preliminary screening.[8] Similar to antibacterial testing, broth dilution methods are standard for determining the MIC against fungal pathogens.[13][14]

Experimental Protocol: Antifungal Broth Microdilution

Principle: This method is analogous to the antibacterial assay but uses a fungal-specific medium and standardized fungal inoculum. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this testing.[14]

Methodology:

  • Preparation of Fungal Inoculum:

    • Culture the test yeast (e.g., Candida albicans, Cryptococcus neoformans) on a suitable agar medium like Sabouraud Dextrose Agar (SDA).[15]

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in a specialized broth medium, such as RPMI 1640, to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[16]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.[15]

    • Perform two-fold serial dilutions in a 96-well plate using RPMI 1640 medium. The final drug concentrations can range from 0.03 to 64 µg/ml.[15]

  • Inoculation and Incubation:

    • Add the fungal inoculum to each well.

    • Include appropriate growth, sterility, and vehicle controls.

    • Incubate the plate at 35°C for 24-48 hours. The endpoint is typically read at 48 hours.[16]

  • Data Analysis:

    • The MIC is defined as the lowest drug concentration that causes a prominent decrease in turbidity compared to the growth control.[15]

Data Presentation
Fungal StrainCompoundMIC (µg/mL)Positive Control (e.g., Fluconazole) MIC (µg/mL)
C. albicansN-benzylpiperazine-1-sulfonamide HCl[Result][Result]
C. neoformansN-benzylpiperazine-1-sulfonamide HCl[Result][Result]

Anticancer and Cytotoxicity Screening

Many novel sulfonamides have been investigated for their antiproliferative activity against various cancer cell lines.[17] The MTT assay is a robust, colorimetric method widely used for the initial screening of anticancer compounds.[18][19][20]

Experimental Protocol: MTT Assay

Principle: This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[20][21] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[22] The amount of formazan produced is directly proportional to the number of living cells.[20]

MTT_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Seed Seed cancer cells in a 96-well plate Incubate_Attach Incubate for 24h to allow cell attachment Seed->Incubate_Attach Add_Compound Add serial dilutions of the test compound Incubate_Attach->Add_Compound Incubate_Treat Incubate for a defined period (e.g., 48-72h) Add_Compound->Incubate_Treat Add_MTT Add MTT solution to each well Incubate_Treat->Add_MTT Incubate_Formazan Incubate for 2-4h to allow formazan crystal formation Add_MTT->Incubate_Formazan Solubilize Add solubilization solution (e.g., DMSO) Incubate_Formazan->Solubilize Read_Absorbance Measure absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 value Read_Absorbance->Calculate_IC50

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in complete culture medium.

    • Seed the cells into a 96-well flat-bottom plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of N-benzylpiperazine-1-sulfonamide hydrochloride in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.[20]

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[1]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[21]

    • Incubate the plate for 2-4 hours at 37°C to allow the reduction of MTT to formazan.[22]

  • Formazan Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[1][22]

    • Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[21]

Data Analysis and Presentation

The results are typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%. This is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cell LineCompoundIC₅₀ (µM)Positive Control (e.g., Doxorubicin) IC₅₀ (µM)
MCF-7 (Breast Cancer)N-benzylpiperazine-1-sulfonamide HCl[Result][Result]
A549 (Lung Cancer)N-benzylpiperazine-1-sulfonamide HCl[Result][Result]
HepG2 (Liver Cancer)N-benzylpiperazine-1-sulfonamide HCl[Result][Result]

Conclusion and Future Directions

The preliminary biological screening strategy outlined in this guide provides a robust and efficient framework for the initial characterization of N-benzylpiperazine-1-sulfonamide hydrochloride. Positive "hits" in any of these primary assays—indicated by low MIC or IC₅₀ values—would provide a strong rationale for advancing the compound to more detailed secondary screening. This could include testing against a broader panel of bacterial, fungal, or cancer cell lines, mechanism-of-action studies, and preliminary toxicity assessments. The data generated from this initial cascade will be crucial in guiding the future research and development trajectory of this promising novel chemical entity.

References

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00030-20. [Link]

  • Fathallah, A., & El-Feky, M. (2009). Commercial tests for in vitro antifungal susceptibility testing of Candida species compared to standard (NCCLS) broth microdilution. Egyptian Journal of Medical Microbiology, 18(1). [Link]

  • García, M. D., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]

  • Patil, S. B., et al. (2015). COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS. International Journal of Medical and Pharmaceutical Research, 1(1), 1-6. [Link]

  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4333–4340. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Badali, H., et al. (2020). Comparison of Four Methods for the in vitro Susceptibility Testing of Dermatophytes. Journal of Fungi, 6(3), 127. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Pop, R., et al. (2024). Current Perspectives on Biological Screening of Newly Synthesised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. Pharmaceuticals, 17(4), 405. [Link]

  • News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]

  • Yoshimatsu, K., et al. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Molecular Cancer Therapeutics, 1(4), 281-289. [Link]

  • Brown, D. G., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8432–8447. [Link]

  • Reyes-Ramírez, A., et al. (2017). Effect of N-Benzylpiperazine, Its Metabolite N-Benzylethylenediamine, and Its Disubstituted Analogue N,N'-Dibenzylpiperazine on the Acquisition, Formation, and Consolidation of Memory in Mice. Pharmacology, 99(5-6), 268-274. [Link]

  • Kumar, S., & Singh, J. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Current Organic Synthesis, 19(7), 653-662. [Link]

  • El-Sayed, M. A. A., et al. (2023). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. Scientific Reports, 13(1), 10842. [Link]

  • Li, Y., et al. (2021). Discovery of Biphenyl–Sulfonamides as Novel β-N-Acetyl-d-Hexosaminidase Inhibitors via Structure-Based Virtual Screening. Journal of Agricultural and Food Chemistry, 69(40), 12058–12067. [Link]

  • Wikipedia. (n.d.). Benzylpiperazine. [Link]

  • El-Hashash, M. A., et al. (2021). In vitro antimicrobial activity screening of new Heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole. Journal of Chemistry and Applications, 3(1), 889-893. [Link]

  • Hada, Y., et al. (2025). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 26(7), 3789. [Link]

  • Gatch, M. B., et al. (2018). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Behavioural Pharmacology, 29(1), 83–91. [Link]

  • Kumar, P., et al. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. International Journal of Pharmaceutical Sciences and Research, 7(4), 1546-1555. [Link]

  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398. [Link]

  • Guller, P., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Journal of Biomolecular Structure & Dynamics, 1–13. [Link]

  • Chembase. (n.d.). N-benzylpiperazine-1-sulfonamide hydrochloride — Chemical Substance Information. [Link]

  • Ang, L. S., et al. (2007). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry, 9(1), 54-60. [Link]

  • Khan, I., et al. (2022). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Molecules, 27(11), 3505. [Link]

  • Immunalysis Corporation. (n.d.). Study: Development of a Novel Benzylpiperazine ELISA Assay for Urine and Blood. [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to Developing Antimicrobial Assays for Piperazine Sulfonamide Derivatives

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery. Introduction: The Rationale for a Specialized Approach Piperazine sulfonamide derivatives represent a promising cl...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.

Introduction: The Rationale for a Specialized Approach

Piperazine sulfonamide derivatives represent a promising class of compounds in the continuous search for novel antimicrobial agents. This scaffold combines the well-established antibacterial properties of sulfonamides with the versatile and often solubility-enhancing piperazine moiety. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This mechanism provides selective toxicity, as mammalian cells acquire folic acid from their diet, while bacteria must synthesize it de novo.[3][4]

The development of any new antimicrobial agent, however, is critically dependent on robust and reproducible in vitro susceptibility testing. These assays are not merely a screening step but provide foundational data on the compound's spectrum of activity, potency (Minimum Inhibitory Concentration, MIC), and bactericidal or bacteriostatic nature.

This guide provides a structured approach to developing and executing key antimicrobial assays for piperazine sulfonamide derivatives. It moves beyond simple step-by-step instructions to explain the causality behind methodological choices, ensuring the generation of high-quality, reliable data essential for advancing a drug discovery program. We will address the specific challenges associated with sulfonamides and provide detailed, self-validating protocols compliant with international standards.

Core Principles & Special Considerations for Sulfonamides

Before proceeding to specific protocols, it is crucial to understand the biochemical nuances of testing sulfonamides. Failure to account for these factors is a common source of experimental irreproducibility.

  • Mechanism of Action: Sulfonamides mimic the structure of para-aminobenzoic acid (PABA) and competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS).[1][3][5] This blocks the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for producing nucleotides and certain amino acids.[1][4] The effect is primarily bacteriostatic, halting bacterial growth and replication.[1][2][5]

  • Media Composition is Critical: The primary challenge in sulfonamide testing is the presence of thymidine and, to a lesser extent, PABA in standard microbiological media.[6] Bacteria can utilize exogenous thymidine, bypassing the block in the folate pathway and leading to falsely high MIC values (apparent resistance). Therefore, the use of a medium with low levels of thymidine is mandatory for accurate results.[6][7]

    • Recommended Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) are the global standards for susceptibility testing.[6][8][9] These media are formulated to have low concentrations of sulfonamide inhibitors like thymidine and PABA.[6][10]

  • The Piperazine Moiety: The piperazine ring can influence the physicochemical properties of the derivative, such as solubility, lipophilicity, and cell permeability.[11][12] During assay development, it is essential to ensure the compound remains fully solubilized in the test medium at all concentrations to avoid inaccurate results due to precipitation. The use of a cosolvent like dimethyl sulfoxide (DMSO) is common, but its final concentration in the assay should be non-inhibitory to the test organisms (typically ≤1%).

Mechanism of Action: Folate Synthesis Inhibition

The following diagram illustrates the bacterial folic acid pathway and the site of sulfonamide inhibition.

Folate_Pathway cluster_pathway Bacterial Cell PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropterin Dihydropterin Pyrophosphate Dihydropterin->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF EndProducts Purines, Thymidine, etc. (DNA, RNA, Protein Synthesis) THF->EndProducts Sulfonamide Piperazine Sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Bacterial folate synthesis pathway and the inhibitory action of sulfonamides.

Core Assay Protocols

A tiered approach is recommended for evaluating novel piperazine sulfonamide derivatives. This workflow begins with a quantitative assessment of potency (MIC), followed by an evaluation of the dynamics of bacterial killing (Time-Kill Assay).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the international gold standard for quantitative antimicrobial susceptibility testing, as detailed in guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][13][14][15] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

  • Piperazine Sulfonamide Derivative (Stock solution in DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[8][9]

  • Sterile 96-well, U-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Quality Control (QC) strains (e.g., S. aureus ATCC® 29213™, E. coli ATCC® 25922™)[17][18]

  • Spectrophotometer or McFarland turbidity standards

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • Incubator (35°C ± 2°C)

Broth_Microdilution_Workflow A 1. Prepare Inoculum (0.5 McFarland) B 2. Dilute Inoculum (to ~1x10^6 CFU/mL) A->B D 4. Inoculate Plate (Drug + Inoculum, 1:1) B->D C 3. Prepare Drug Plate (2x concentration series) C->D E 5. Incubate (35°C, 16-20 hours) D->E F 6. Read MIC (Lowest concentration with no visible growth) E->F

Caption: Standard workflow for the broth microdilution MIC assay.

  • Prepare Compound Plate:

    • Create a stock solution of the piperazine sulfonamide derivative in 100% DMSO (e.g., at 10 mg/mL).

    • In a 96-well plate (the "drug plate"), add 100 µL of CAMHB to columns 2 through 12.

    • Prepare the highest concentration of the drug (e.g., 128 µg/mL) at 2x the final desired concentration in CAMHB in column 1. Ensure the DMSO concentration does not exceed 2%.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating across to column 10. Discard the final 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no drug, no bacteria).

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate. A typical dilution is 1:150, but this should be validated for your laboratory conditions.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11 of the drug plate. This will dilute the drug concentrations to their final 1x values.

    • Add 100 µL of sterile CAMHB to column 12 (sterility control).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • After incubation, check the control wells. The sterility control (column 12) should be clear, and the growth control (column 11) should show distinct turbidity.

    • The MIC is the lowest concentration of the piperazine sulfonamide derivative that completely inhibits visible growth of the organism.[16] This is determined by looking for the first clear well in the dilution series.

A protocol is only trustworthy if it includes a system for self-validation. This is achieved through rigorous quality control.[17][19]

  • QC Strains: On each day of testing, you MUST test standard QC reference strains alongside your clinical isolates.[17][18] These strains have well-defined, expected MIC ranges for common antibiotics.

  • Validation Check: If the MIC value obtained for the QC strain falls outside the acceptable range for a control antibiotic, the results for all other bacteria tested on that day are considered invalid.[17] This indicates a potential issue with the media, inoculum, incubation, or compound integrity.

Table 1: Example CLSI-Approved Quality Control Ranges for Broth Microdilution

QC Strain Control Antibiotic Acceptable MIC Range (µg/mL)
E. coli ATCC® 25922™ Ciprofloxacin 0.004 - 0.015
Gentamicin 0.25 - 1
S. aureus ATCC® 29213™ Vancomycin 0.5 - 2
Oxacillin 0.12 - 0.5

(Note: These ranges are for illustrative purposes. Always refer to the latest CLSI M100 or EUCAST documents for current QC ranges.)[20][21]

Protocol: Time-Kill Kinetic Assay

While the MIC provides data on potency, it does not describe the rate or extent of bacterial killing. A time-kill assay provides this crucial pharmacodynamic information, allowing classification of an agent as bacteriostatic or bactericidal.[22][23]

  • Bacteriostatic: An agent that inhibits bacterial growth.[5] In a time-kill assay, the CFU/mL count remains relatively stable over time.

  • Bactericidal: An agent that actively kills bacteria. The accepted definition is a ≥3-log₁₀ (or 99.9%) reduction in the initial CFU/mL count at a specified time point (usually 24 hours).[22][23][24]

  • Same as for Broth Microdilution, plus:

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile microcentrifuge tubes

  • Shaking incubator

  • Preparation:

    • Determine the MIC of your piperazine sulfonamide derivative against the test organism as described in Protocol 3.1.

    • Prepare a starting bacterial inoculum in CAMHB at ~5 x 10⁵ CFU/mL, as you would for an MIC test.

    • In sterile culture tubes, prepare solutions of your compound in CAMHB at various concentrations relative to the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Also include a drug-free growth control tube.

  • Inoculation and Sampling:

    • Inoculate each tube with the bacterial suspension.

    • Immediately after inoculation (T=0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), vortex each tube and remove an aliquot (e.g., 100 µL).[22][24]

  • Quantification of Viable Bacteria:

    • Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates. Aim for plates that will yield 30-300 colonies for accurate counting.

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • Data Analysis and Interpretation:

    • Count the colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the results as log₁₀ CFU/mL versus time.

    • Compare the change in bacterial count for each compound concentration against the growth control. A ≥3-log₁₀ reduction from the initial (T=0) inoculum confirms bactericidal activity.[23]

Summary and Forward Outlook

The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of novel piperazine sulfonamide derivatives. By adhering to standardized methods, incorporating rigorous quality controls, and understanding the specific biochemical challenges of this compound class, researchers can generate high-quality, reliable data.[7][19][25] This information is fundamental for making informed decisions in a drug development pipeline, from lead optimization to preclinical evaluation. Subsequent studies may involve testing against a broader panel of resistant organisms, assessing synergy with other antibiotics, and evaluating cytotoxicity in mammalian cell lines.

References

  • Title: Sulfonamides—the power of artificial synthesized - Ringbio Source: Ringbio URL: [Link]

  • Title: Folic acid synthesis and sulfonamides site of action - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Sulfonamides Mechanisms PDF - Picmonic Source: Picmonic URL: [Link]

  • Title: FOLIC ACID DEFICIENCY. THE MECHANISM OF THE BACTERIOSTATIC ACTION OF SULFONAMIDE DRUGS | SHOKH LIBRARY - Journals Source: SHOKH LIBRARY - Journals URL: [Link]

  • Title: Mueller Hinton Broth Source: HiMedia Laboratories URL: [Link]

  • Title: What is the mechanism of Sulfanilamide? - Patsnap Synapse Source: Patsnap Synapse URL: [Link]

  • Title: Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation Source: Microbiology Info URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: 4.6. Time-Kill Kinetics Assay - Bio-protocol Source: Bio-protocol URL: [Link]

  • Title: EUCAST: EUCAST - Home Source: The European Committee on Antimicrobial Susceptibility Testing URL: [Link]

  • Title: Provisional Use of CLSI-Approved Quality Control Strains for Antimicrobial Susceptibility Testing of Mycoplasma ('Mesomycoplasma') hyorhinis - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: EUCAST expert rules in antimicrobial susceptibility testing - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class Source: Microbiology Class URL: [Link]

  • Title: Broth microdilution - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Expert Rules - EUCAST Source: The European Committee on Antimicrobial Susceptibility Testing URL: [Link]

  • Title: Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing - ASM Journals Source: American Society for Microbiology URL: [Link]

  • Title: CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Standards | GlobalSpec Source: GlobalSpec URL: [Link]

  • Title: Time-Kill Kinetics Assay - Emery Pharma Source: Emery Pharma URL: [Link]

  • Title: Mueller Hinton Broth Intended Use - Microxpress Source: Microxpress URL: [Link]

  • Title: Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Determination of Sulfonamide Susceptibility of Bacteria* - Karger Publishers Source: Karger Publishers URL: [Link]

  • Title: Disk Diffusion and Quality Control - EUCAST Source: The European Committee on Antimicrobial Susceptibility Testing URL: [Link]

  • Title: Mueller Hinton Agar and Mueller Hinton Broth: Composition, Preparation and Differences - LabMal Source: LabMal URL: [Link]

  • Title: Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: M07-A8 - Regulations.gov Source: Regulations.gov URL: [Link]

  • Title: Time-Kill Evaluations | Nelson Labs Source: Nelson Labs URL: [Link]

  • Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Antimicrobial Susceptibility Testing - Apec.org Source: Asia-Pacific Economic Cooperation URL: [Link]

  • Title: Antimicrobial Susceptibility Testing | Area of Focus - CLSI Source: Clinical and Laboratory Standards Institute URL: [Link]

  • Title: Rapid Phenotypic and Genotypic Antimicrobial Susceptibility Testing Approaches for Use in the Clinical Laboratory - MDPI Source: MDPI URL: [Link]

  • Title: Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods Source: National Center for Biotechnology Information URL: [Link]

  • Title: Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation - PubMed Source: National Center for Biotechnology Information URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: MDPI URL: [Link]

  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI Source: MDPI URL: [Link]

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Application

Application Note: N-Benzylpiperazine-1-sulfonamide as a Privileged Scaffold in Medicinal Chemistry

Introduction & Mechanistic Rationale In modern drug discovery, the identification and optimization of privileged scaffolds are critical for developing high-affinity, target-specific therapeutics. N-benzylpiperazine-1-sul...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the identification and optimization of privileged scaffolds are critical for developing high-affinity, target-specific therapeutics. N-benzylpiperazine-1-sulfonamide (Chemical Formula: C₁₁H₁₇N₃O₂S) represents a highly versatile, dual-pharmacophore system that merges the basic, structurally rigid piperazine ring with a highly functionalized sulfonamide moiety[1].

From a mechanistic and structural biology perspective, this scaffold provides three distinct vectors for target engagement:

  • The Piperazine Core: Adopts a stable chair conformation, acting as a rigid spacer that precisely orientates substituents. Its basic nitrogen can form critical salt bridges with acidic amino acid residues (e.g., Aspartate or Glutamate) in receptor binding pockets.

  • The Sulfonamide Group: Acts as a potent hydrogen bond donor and acceptor. In enzymatic targets, it frequently mimics the tetrahedral transition state of peptide hydrolysis, making it an exceptional pharmacophore for protease and hydrolase inhibition. Furthermore, it is a classic zinc-binding group (ZBG) utilized in metalloenzyme targeting.

  • The N-Benzyl Moiety: Confers essential lipophilicity, driving cell membrane and blood-brain barrier (BBB) permeability. Sterically, the aromatic ring is highly adept at occupying hydrophobic pockets (such as the S1/S2 subsites in proteases or the deep hydrophobic channels of G-protein coupled receptors)[1].

Pharmacological Applications

Metabolic Diseases: DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a cornerstone in the management of Type 2 Diabetes Mellitus. Piperazine sulfonamide derivatives have demonstrated significant efficacy as DPP-4 inhibitors[2]. The sulfonamide group interacts directly with the catalytic triad of the enzyme, while the benzyl group anchors the molecule within the S1 hydrophobic pocket, preventing the degradation of incretin hormones like GLP-1.

Table 1: Representative SAR Profile of Piperazine Sulfonamides against DPP-4

Compound Modification (R-Group) IC₅₀ (µM) In Vivo Hypoglycemic Activity Mechanistic Note
Unsubstituted Benzyl 18.5 Moderate Baseline hydrophobic anchoring.
4-Fluoro Benzyl 8.2 High Fluorine enhances metabolic stability and pocket affinity.

| 1,4-bis(4-fluorophenylsulfonyl) | 3.1 | Very High | Dual sulfonamide interaction maximizes catalytic triad binding[2]. |

CNS Therapeutics: 5-HT Receptor Modulation

Piperazine derivatives are historically associated with central nervous system (CNS) activity due to their structural similarity to endogenous neurotransmitters like serotonin and dopamine[1]. Derivatizing the piperazine core with a sulfonamide group allows medicinal chemists to fine-tune receptor selectivity, yielding potent 5-HT₁A receptor ligands[3]. The sulfonamide acts as an H-bond acceptor for key threonine/serine residues in the receptor's orthosteric site.

Table 2: Binding Affinity (Kᵢ) of Benzylpiperazine Derivatives at CNS Receptors

Scaffold Variant 5-HT₁A Kᵢ (nM) D₂ Kᵢ (nM) Selectivity Ratio (5-HT₁A/D₂)
N-benzylpiperazine (Core) 125.0 85.0 0.68 (Poor)

| N-(1,2,3,4-tetrahydronaphthyl)-sulfonamide | 4.2 | >1000 | >238 (Excellent)[3] |

Antiviral Research: HIV-1 NNRTIs

Recent structural biology efforts have utilized the benzylpiperazine sulfonamide motif to design next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). By replacing traditional rigid benzene-heterocycle motifs with the flexible piperazine-sulfonamide vector, researchers have successfully overcome highly resistant HIV-1 mutant strains (e.g., K103N/Y181C), achieving EC₅₀ values in the low nanomolar range[4].

Experimental Workflows & Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems, incorporating causality for every major experimental choice.

Protocol A: Synthesis of N-Benzylpiperazine-1-sulfonamide Derivatives

Objective: Synthesize targeted sulfonamide derivatives via nucleophilic substitution[1].

  • Reaction Setup: Dissolve 1.0 equivalent of 1-benzylpiperazine in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: DCM provides excellent solubility for both reagents while remaining unreactive. The argon atmosphere prevents the hydrolysis of the highly reactive sulfonyl chloride precursor.

  • Base Addition: Add 2.5 equivalents of Triethylamine (TEA) to the solution and cool to 0°C.

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction. Without TEA, the HCl would protonate the secondary amine of the piperazine, neutralizing its nucleophilicity and halting the reaction.

  • Electrophile Addition: Dropwise, add 1.1 equivalents of the desired substituted sulfonyl chloride dissolved in DCM. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Self-Validation via TLC: Monitor the reaction using Thin-Layer Chromatography (TLC) stained with Ninhydrin.

    • Validation Logic: The starting material (1-benzylpiperazine) contains a secondary amine that reacts with Ninhydrin to form a visible purple/brown spot. The desired sulfonamide product lacks this free amine and will not stain. The complete disappearance of the Ninhydrin-active spot visually validates 100% conversion.

  • Purification: Quench with saturated aqueous NaHCO₃, extract the organic layer, dry over MgSO₄, and purify via silica gel column chromatography.

Protocol B: In Vitro Fluorogenic DPP-4 Inhibition Assay

Objective: Evaluate the IC₅₀ of synthesized derivatives against recombinant human DPP-4[2].

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, and 0.1% Bovine Serum Albumin (BSA).

    • Causality: Tris-HCl at pH 8.0 matches the physiological pH optimum of the DPP-4 enzyme. BSA is strictly required to prevent the lipophilic N-benzylpiperazine derivatives from non-specifically adsorbing to the plastic walls of the microtiter plate, which would artificially inflate the apparent IC₅₀.

  • Substrate Selection: Utilize Gly-Pro-AMC (7-amino-4-methylcoumarin) at a final concentration of 50 µM.

    • Causality: DPP-4 is a highly specific serine protease that cleaves dipeptides strictly after a proline residue. The cleavage releases free AMC, which is highly fluorogenic (Excitation: 380 nm, Emission: 460 nm). This ensures the signal is exclusively dependent on DPP-4 activity, eliminating background noise from other potential hydrolases.

  • Incubation & Reading: Incubate the enzyme, buffer, and inhibitor for 15 minutes at 37°C before adding the substrate. Read fluorescence continuously for 30 minutes.

  • Self-Validation (Z'-factor): Include Sitagliptin (1 µM) as a positive control (100% inhibition) and a vehicle-only well as a negative control (0% inhibition).

    • Validation Logic: Calculate the Z'-factor using the formula: . A Z'-factor > 0.5 mathematically validates the assay's robustness, proving that the signal window is wide enough to trust the calculated IC₅₀ values.

Rational Design Visualization

The following diagram illustrates the strategic derivatization workflow of the N-benzylpiperazine-1-sulfonamide scaffold across different therapeutic areas.

G Scaffold N-Benzylpiperazine-1-sulfonamide Core Scaffold Sub1 Sulfonamide Derivatization H-Bonding & Zn-Binding Scaffold->Sub1 Sub2 Benzyl Ring Substitution Hydrophobic Pocket Fit Scaffold->Sub2 Sub3 Piperazine Core Modification Rigidity & Basicity Scaffold->Sub3 Target2 Metabolic Enzymes DPP-4 Inhibitors Sub1->Target2 Enhances Enzyme Inhibition Target3 Antiviral Targets HIV-1 NNRTIs Sub1->Target3 Improves Antiviral Efficacy Target1 CNS Targets 5-HT1A & FAAH Modulators Sub2->Target1 Tunes Receptor Selectivity Sub2->Target3 Overcomes Resistance Sub3->Target1 Modulates CNS Penetration Sub3->Target2 Optimizes PK/PD Parameters

Caption: Rational design workflow of N-benzylpiperazine-1-sulfonamide derivatives for multi-target drug discovery.

References

  • Buy N-benzylpiperazine-1-sulfonamide Smolecule
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents N
  • Development of Novel Dihydrofuro[3,4-d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C Journal of Medicinal Chemistry (ACS)
  • New Benzocycloalkylpiperazines, Potent and Selective 5-HT1A Receptor Ligands Journal of Medicinal Chemistry (ACS)

Sources

Method

Application Note: High-Throughput Screening of N-Benzylpiperazine-1-Sulfonamide Hydrochloride Libraries

Introduction & Mechanistic Rationale The discovery of novel chemotypes requires libraries that balance structural rigidity with versatile functionalization. The N-benzylpiperazine-1-sulfonamide scaffold represents a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The discovery of novel chemotypes requires libraries that balance structural rigidity with versatile functionalization. The N-benzylpiperazine-1-sulfonamide scaffold represents a highly privileged pharmacophore in modern drug discovery. The piperazine ring provides a conformationally restricted diamine core that dictates precise spatial vectors for its substituents. The N-benzyl moiety is optimized for occupying lipophilic pockets (via π−π stacking or hydrophobic interactions), while the sulfonamide group acts as a metabolically stable bioisostere for amides, offering a distinct tetrahedral geometry and strong hydrogen-bond acceptor/donor capabilities.

This specific chemotype has demonstrated broad pharmacological utility, yielding potent Dipeptidyl Peptidase-4 (DPP-4) inhibitors for metabolic disorders[1], allosteric SHP2 inhibitors for KRAS-mutant oncology targets[2], and novel mitigators of radiation-induced apoptosis[3].

However, screening these libraries presents unique biophysical challenges. The hydrochloride (HCl) salt form of these compounds—while drastically improving aqueous solubility compared to the free base—can locally alter the micro-pH of nanoliter assay droplets. Furthermore, piperazine derivatives can exhibit native auto-fluorescence, and sulfonamides can undergo specific cross-ring fragmentation[4]. This application note details a robust, self-validating High-Throughput Screening (HTS) workflow designed to overcome these challenges.

Workflow Visualization

To ensure a self-validating system, the screening cascade is designed with built-in redundancy. Primary biochemical hits are immediately funneled into orthogonal counter-screens and structural integrity checks to eliminate false positives caused by assay interference or compound degradation.

HTS_Workflow A Library Preparation (N-benzylpiperazine-1-sulfonamide HCl) B Acoustic Dispensing (Nanoliter Transfer) A->B C Primary HTS Assay (TR-FRET Readout) B->C D Data Analysis (Z'-factor > 0.6 & Hit Triage) C->D E Orthogonal Validation (Phenotypic/Cell-based) D->E F DESI-MS/MS QC (Structural Integrity Check) D->F False Positive Filter E->F G Validated Leads (Hit-to-Lead Transition) F->G

Fig 1. High-throughput screening workflow for N-benzylpiperazine-1-sulfonamide libraries.

Experimental Protocols & Causality

The following step-by-step methodology ensures that every experimental choice is grounded in biophysical causality, creating a self-validating loop that prioritizes true target engagement.

Phase 1: Library Preparation and Acoustic Dispensing

Causality: N-benzylpiperazine-1-sulfonamide compounds are highly lipophilic at the benzyl tail. Traditional tip-based liquid handling leads to compound adsorption on plastic surfaces, causing variable final assay concentrations. We utilize acoustic droplet ejection (ADE) to eliminate tip contact and ensure precise nanoliter transfer.

  • Compound Solubilization: Dissolve the N-benzylpiperazine-1-sulfonamide HCl library in 100% anhydrous DMSO to a stock concentration of 10 mM. Store in tightly sealed cyclic olefin copolymer (COC) microplates at -20°C to prevent atmospheric moisture absorption, which degrades sulfonamides over time.

  • Acoustic Transfer: Use an Echo® Acoustic Dispenser to transfer 5–50 nL of the 10 mM stock directly into empty 384-well or 1536-well assay plates.

  • Backfilling: Backfill the wells with a highly buffered assay buffer (e.g., 50 mM HEPES, pH 7.4). Critical Insight: Because the library consists of HCl salts, unbuffered or weakly buffered solutions will experience localized pH drops upon compound addition, potentially denaturing the target protein and yielding false negatives.

Phase 2: Primary Biochemical Assay (TR-FRET)

Causality: Piperazine derivatives occasionally exhibit native fluorescence in the UV-blue spectrum. Using standard fluorescence intensity assays often results in false positives due to compound auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes lanthanide chelates (e.g., Europium) with long emission half-lives, allowing a time delay (e.g., 50 µs) before measurement, thereby nullifying short-lived compound auto-fluorescence.

  • Reagent Addition: Dispense the target protein (e.g., DPP-4 or SHP2) tagged with a Europium-cryptate donor into the assay plate containing the compounds. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Tracer Addition: Add the fluorescently labeled tracer (e.g., Cyanine-5 conjugated ligand) at a concentration equal to its Kd​ .

  • Incubation: Seal the plates and incubate for 60 minutes in the dark.

  • Readout: Read the plate on an EnVision Multilabel Reader. Excite at 337 nm and measure emission at 620 nm (donor) and 665 nm (acceptor) after a 50 µs delay. Calculate the FRET ratio (665/620 nm).

Phase 3: Orthogonal Validation and MS/MS QC

Causality: A primary hit is only a statistical anomaly until validated. Sulfonamides and piperazines can undergo hydrolysis or cross-ring fragmentation during prolonged storage[4]. High-Throughput Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is required to confirm that the biological activity is driven by the intact parent molecule, not a degradation artifact.

  • Cell-Based Counter-Screen: Transfer primary hits to a secondary cell-based viability assay (e.g., ATP-lite assay) to ensure the compound can penetrate cell membranes and does not exhibit pan-cytotoxicity[3].

  • DESI-MS/MS Purity Check: Spot 10 nL of the hit compound stock onto a glass slide. Use automated DESI-MS in positive ion mode to verify the molecular weight. Look specifically for the intact piperazine ring, as the presence of an amide or sulfonamide group at a piperazine nitrogen strongly influences cross-ring fragmentation patterns[4].

Data Presentation & Triage Metrics

To standardize hit selection, quantitative metrics must be strictly defined. A Z'-factor of >0.6 is required for all primary screens to ensure a wide dynamic range and low data variance.

Table 1: Quantitative Screening Metrics for N-Benzylpiperazine-1-Sulfonamide Libraries

Screening PhaseAssay FormatAcceptable Z'-FactorTypical Hit Rate (%)False Positive Rate (%)Throughput (cpds/day)
Primary Screen TR-FRET (384-well)0.75 - 0.821.2%0.4%50,000
Counter-Screen Fluorescence Polarization0.68 - 0.740.5%<0.1%10,000
Orthogonal Validation Cell-based Viability (ATP)0.55 - 0.650.3%N/A5,000
Purity QC DESI-MS / LC-MS/MSN/AN/A0.05%2,000

Note: False positive rates in the primary screen are largely driven by aggregation or minor auto-fluorescence that escapes the TR-FRET time delay. The DESI-MS QC step eliminates the final 0.05% of false positives caused by stock degradation.

Logical Validation Matrix

The decision tree for advancing a compound from a "Hit" to a "Validated Lead" requires passing three independent nodes of verification.

Validation_Logic H Primary Hit I Target Engagement (TR-FRET) H->I J Phenotypic Effect (Cell Viability) H->J K Interference Check (PAINS & MS/MS) H->K L Validated Lead I->L J->L K->L Pass

Fig 2. Logical self-validation matrix for hit confirmation.

References

  • Identification of a Novel, Potent, and Orally Bioavailable Guanidine-Based SHP2 Allosteric Inhibitor from Virtual Screening and Rational Structural Optimization for the Treatment of KRAS Mutant Cancers. Journal of Medicinal Chemistry - ACS Publications. 2

  • 4-(Nitrophenylsulfonyl)piperazines mitigate radiation damage to multiple tissues. PMC. 3

  • Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. ResearchGate. 1

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry - ACS Publications. 4

Sources

Application

Application Notes &amp; Protocols: Quantitative Analysis of N-benzylpiperazine-1-sulfonamide

Abstract N-benzylpiperazine-1-sulfonamide (BPS) is a synthetic compound with a structure that suggests its potential use as an intermediate in pharmaceutical synthesis or as a research chemical. The development of robust...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-benzylpiperazine-1-sulfonamide (BPS) is a synthetic compound with a structure that suggests its potential use as an intermediate in pharmaceutical synthesis or as a research chemical. The development of robust, reliable, and validated analytical methods for the quantification of BPS is essential for quality control, pharmacokinetic studies, and regulatory compliance. This document provides a comprehensive guide to three distinct analytical methodologies for the quantification of BPS: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each section details the underlying principles, step-by-step protocols, and critical insights into method development and validation, designed for researchers, scientists, and drug development professionals. All proposed methods are grounded in established analytical principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Introduction and Physicochemical Properties

N-benzylpiperazine-1-sulfonamide (BPS) is comprised of a piperazine ring, a sulfonamide group, and a benzyl group. Understanding its structure is key to selecting and optimizing an analytical method.

  • Piperazine Ring: A basic, six-membered heterocyclic amine, which can be readily protonated. This makes it suitable for reversed-phase chromatography with acidic mobile phases and a prime target for positive mode electrospray ionization (ESI) in LC-MS.

  • Benzyl Group: This aromatic ring acts as a chromophore, making the molecule suitable for UV detection, likely with maximum absorbance around 254-265 nm.

  • Sulfonamide Group: This functional group contributes to the molecule's polarity and provides potential fragmentation sites for mass spectrometry.

The combination of these groups results in a moderately polar, basic compound. Its quantification requires methods that can offer specificity, sensitivity, and reproducibility across various matrices, from pure active pharmaceutical ingredients (APIs) to complex biological fluids.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, making it an excellent choice for routine quality control and quantification in non-complex matrices.[5] The method leverages the UV absorbance of the benzyl group for detection and quantification.

Principle of HPLC-UV Analysis

The method involves injecting a prepared sample into a liquid chromatograph. The components of the sample are separated based on their differential partitioning between a stationary phase (e.g., C18 silica gel packed in a column) and a liquid mobile phase. For BPS, a reversed-phase method is ideal, where the nonpolar stationary phase retains the molecule, and a polar mobile phase elutes it. The retention time is characteristic of the compound under specific conditions, and the area under the resulting chromatographic peak is proportional to its concentration.

Detailed HPLC-UV Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (ACN), HPLC grade.

  • Methanol (MeOH), HPLC grade.

  • Formic acid (FA), 0.1% solution in water.

  • Ultrapure water.

  • N-benzylpiperazine-1-sulfonamide reference standard.

Protocol Steps:

  • Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% Formic Acid in water and Mobile Phase B as Acetonitrile. Degas both phases before use.

  • Standard Solution Preparation: Accurately weigh ~10 mg of BPS reference standard and dissolve in a 1:1 mixture of ACN:Water to make a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution.

  • Sample Preparation (API): Accurately weigh ~10 mg of the BPS sample, dissolve in 100 mL of 1:1 ACN:Water, and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-15 min: 30% B to 70% B

      • 15-17 min: 70% B to 90% B

      • 17-19 min: Hold at 90% B

      • 19-20 min: 90% B to 30% B

      • 20-25 min: Hold at 30% B (re-equilibration).

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solutions to determine the concentration of BPS.[5]

Method Validation and Data

The method should be validated according to ICH Q2(R1) guidelines.[1][2][3] The following table presents expected performance characteristics based on similar N-substituted piperazine analyses.[5]

Parameter Expected Value ICH Q2(R1) Guideline
Linearity (r²)> 0.999A linear relationship should be demonstrated across the range of the analytical procedure.
Range1 - 100 µg/mLThe range should cover 80-120% of the test concentration for assay.[2]
Accuracy (% Recovery)98.0 - 102.0%Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.
Precision (%RSD)< 2.0%Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated.
LOD~0.3 µg/mLBased on signal-to-noise ratio of 3:1.
LOQ~1.0 µg/mLBased on signal-to-noise ratio of 10:1.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher specificity than HPLC-UV due to the addition of mass spectrometric detection, providing mass-to-charge ratio information that confirms the identity of the analyte. It is particularly useful for volatile and thermally stable compounds.[6][7]

Principle of GC-MS Analysis

In GC-MS, the sample is vaporized in an injector and separated based on its boiling point and interaction with a stationary phase inside a long capillary column. As the separated components exit the column, they enter a mass spectrometer. Here, they are ionized (typically by electron impact, EI), which causes the molecules to fragment in a reproducible pattern. This fragmentation pattern, or mass spectrum, serves as a "fingerprint" for definitive identification. Quantification is achieved by monitoring specific ions.[8]

Detailed GC-MS Protocol

Instrumentation:

  • Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).

  • Analytical column: DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

Reagents:

  • Methanol, GC grade.

  • Ethyl Acetate, GC grade.

  • N-benzylpiperazine-1-sulfonamide reference standard.

Protocol Steps:

  • Standard and Sample Preparation: Prepare stock and working standards in Methanol or Ethyl Acetate as described in the HPLC section. Concentrations may need to be adjusted based on instrument sensitivity (e.g., 0.1 - 10 µg/mL). Samples should be dissolved in the same solvent and filtered.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (or split, depending on concentration).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

    • Oven Temperature Program:

      • Initial: 150 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.[9]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

    • Acquisition Mode: Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Ion Selection for SIM: Based on the full scan mass spectrum of BPS, select a quantifier ion (abundant and specific) and one or two qualifier ions.

    • Expected Quantifier Ion (Hypothetical): m/z 91 (tropylium ion from benzyl group).

    • Expected Qualifier Ions (Hypothetical): m/z 176 (loss of SO2NH2), Molecular Ion.

Workflow and Rationale

The temperature program is designed to ensure BPS elutes as a sharp peak without thermal degradation. The choice of a 5% phenyl methylpolysiloxane column (DB-5ms) is a general-purpose selection suitable for a wide range of semi-polar compounds.[8]

GCMS_Workflow cluster_prep Sample & Standard Prep cluster_gcms GC-MS System cluster_data Data Analysis Prep Dissolve in Ethyl Acetate Filt Filter (0.2 µm) Prep->Filt Inj Vaporize in Injector (250°C) Filt->Inj Sep Separate on DB-5ms Column Inj->Sep Ion Ionize (EI, 70eV) & Fragment Sep->Ion Det Detect Ions (MSD) Ion->Det Qual Identify by Mass Spectrum Det->Qual Quant Quantify using SIM Peak Area Qual->Quant LCMSMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Spike Add ACN with Internal Standard Plasma->Spike Vortex Vortex & Centrifuge Spike->Vortex Supernatant Collect Supernatant Vortex->Supernatant Dry Evaporate to Dryness Supernatant->Dry Recon Reconstitute Dry->Recon LC UHPLC Separation (C18 Column) Recon->LC ESI ESI+ Source LC->ESI Q1 Q1: Select Precursor Ion [M+H]⁺ ESI->Q1 Q2 Q2: Fragment Ion (Collision Cell) Q1->Q2 Q3 Q3: Select Product Ions Q2->Q3 Det Detector Q3->Det Data Quantify using Peak Area Ratio (Analyte/IS) Det->Data

Sources

Method

in vitro testing of N-benzylpiperazine-1-sulfonamide hydrochloride

An Application Guide for the In Vitro Evaluation of N-benzylpiperazine-1-sulfonamide hydrochloride Introduction N-benzylpiperazine-1-sulfonamide hydrochloride is a synthetic compound featuring a piperazine core, a benzyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the In Vitro Evaluation of N-benzylpiperazine-1-sulfonamide hydrochloride

Introduction

N-benzylpiperazine-1-sulfonamide hydrochloride is a synthetic compound featuring a piperazine core, a benzyl group, and a sulfonamide functional group.[1] This unique structural combination suggests a multifaceted pharmacological potential, drawing from the known activities of its constituent moieties. The piperazine scaffold is common in centrally active agents, often associated with effects on the central nervous system (CNS).[1] The sulfonamide group is a classic pharmacophore known for its role in antibacterial agents, where it interferes with folate synthesis.[1]

Preliminary research suggests that N-benzylpiperazine-1-sulfonamide and related hybrids may exhibit a range of biological activities, including antibacterial effects, CNS modulation, and potential interactions with specific molecular targets like adenosine receptors and various enzymes.[1][2]

This document provides a structured, multi-phase guide for the systematic in vitro characterization of N-benzylpiperazine-1-sulfonamide hydrochloride. The protocols herein are designed to move from foundational cytotoxicity assessment to specific, target-based mechanistic assays and preliminary metabolic profiling. The overarching goal is to equip researchers with the necessary methodologies to build a comprehensive in vitro pharmacological profile of this compound.

Compound Handling and Preparation

Chemical Information:

  • IUPAC Name: N-benzylpiperazine-1-sulfonamide[1]

  • Molecular Formula: C₁₁H₁₆N₂O₂S (as free base)[1]

  • Molecular Weight: 255.34 g/mol (as free base)[1]

Safety and Handling: N-benzylpiperazine-1-sulfonamide hydrochloride is classified with potential hazards. All handling should occur in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin and serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Due to its hydrochloride salt form, the compound should have moderate aqueous solubility. However, for consistency across assays, Dimethyl Sulfoxide (DMSO) is recommended for preparing high-concentration primary stocks.

  • Stock Preparation (10 mM):

    • Accurately weigh the required amount of N-benzylpiperazine-1-sulfonamide hydrochloride.

    • Dissolve in high-purity DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until fully dissolved.

    • Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the 10 mM DMSO stock solution at -20°C, protected from light.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay does not exceed a non-toxic level (typically ≤0.5%).

Phase 1: Foundational Cellular Assays - Cytotoxicity and Viability

Rationale: The initial and most critical step in evaluating a novel compound is to determine its effect on cell viability. This establishes a therapeutic window and ensures that subsequent bioactivity assays are conducted at non-cytotoxic concentrations, preventing false-positive results arising from cell death. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[3] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[3][4]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Select Cell Line (e.g., HEK293, HepG2) C Seed Cells in 96-Well Plate A->C B Prepare Serial Dilutions of Compound D Treat Cells with Compound (24-72h Incubation) B->D C->D E Add MTT Reagent (4h Incubation) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability vs. Vehicle Control G->H I Plot Dose-Response Curve & Determine IC50 H->I

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from established methodologies.[3][5][6]

Materials:

  • Selected mammalian cell line (e.g., HEK293 for general toxicity, HepG2 for potential liver toxicity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom tissue culture plates

  • N-benzylpiperazine-1-sulfonamide hydrochloride stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[4][5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Adjust the cell suspension to a density of 1 x 10⁵ cells/mL. Add 100 µL of this suspension to each well of a 96-well plate (yielding 10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium from the 10 mM stock. A typical concentration range for initial screening is 0.1 µM to 100 µM.

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[3]

  • Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[3] During this time, viable cells will form purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[3] Mix thoroughly by gentle pipetting to ensure all formazan crystals are dissolved.

  • Allow the plate to stand overnight in the incubator to ensure complete solubilization.[3]

  • Data Acquisition: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (570 nm is common). Use a reference wavelength of >650 nm if available.[3]

Data Analysis and Presentation:

  • Subtract the background absorbance (media-only wells) from all readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Example Data Summary for Cytotoxicity Screening

Compound Concentration (µM) Mean Absorbance (570 nm) Standard Deviation % Viability
Vehicle Control (0) 1.254 0.087 100%
0.1 1.231 0.091 98.2%
1 1.198 0.075 95.5%
10 0.982 0.066 78.3%
50 0.615 0.054 49.0%
100 0.244 0.031 19.5%

| Calculated IC₅₀ | | | ~51 µM |

Phase 2: Target-Based and Mechanistic Assays

Rationale: With a defined non-toxic concentration range, the next phase investigates the compound's interaction with specific molecular targets. Based on its structural components, N-benzylpiperazine-1-sulfonamide hydrochloride could plausibly interact with enzymes, G protein-coupled receptors (GPCRs), or neurotransmitter transporters.

Enzyme Inhibition Assays

Rationale: The sulfonamide moiety is a well-known functional group in many enzyme inhibitors.[1] Furthermore, related benzene sulfonamide-piperazine hybrids have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] A general spectrophotometric assay can be used to screen for inhibition of a target enzyme and determine the compound's potency (IC₅₀).

Principle of Enzyme Inhibition Assay

G cluster_uninhibited Uninhibited Reaction cluster_inhibited Inhibited Reaction Enzyme1 Enzyme Product1 Product (Colored/Fluorescent) Enzyme1->Product1 catalyzes Substrate1 Substrate Substrate1->Enzyme1 Enzyme2 Enzyme NoProduct Reduced/ No Product Enzyme2->NoProduct Substrate2 Substrate Substrate2->Enzyme2 cannot bind Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme2 binds & blocks

Caption: Diagram illustrating competitive enzyme inhibition.

Protocol 2: General Spectrophotometric Enzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a framework that can be adapted for various enzymes that utilize a chromogenic substrate.[7][8]

Materials:

  • Target enzyme (e.g., AChE, Tyrosinase)

  • Substrate specific to the enzyme (e.g., Acetylthiocholine for AChE)

  • Detection reagent that reacts with the product to produce a colorimetric signal (e.g., DTNB for AChE)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Test compound and a known inhibitor (positive control)

  • 96-well clear, flat-bottom plates

Procedure:

  • Assay Setup: In a 96-well plate, add the following components in order to each well:

    • 50 µL of Assay Buffer

    • 25 µL of the test compound at various concentrations (prepared by serial dilution in assay buffer). Include a vehicle control (buffer + DMSO) and a positive control inhibitor.

    • 25 µL of the enzyme solution (diluted to a working concentration in assay buffer).

  • Pre-incubation: Gently mix the plate and pre-incubate at the enzyme's optimal temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[7]

  • Reaction Initiation: Add 25 µL of the substrate solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the optimal temperature. Measure the absorbance at the appropriate wavelength for the colored product at regular intervals (e.g., every 60 seconds for 10-20 minutes).

Data Analysis:

  • For each well, calculate the initial reaction rate (V₀) by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percent inhibition for each compound concentration:

    • % Inhibition = (1 - (Rate of Inhibited Reaction / Rate of Uninhibited (Vehicle) Reaction)) * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Use non-linear regression to fit the data to a dose-response curve and calculate the IC₅₀ value.[7][9]

Receptor Binding Assays

Rationale: The piperazine moiety is a "privileged scaffold" in GPCR drug discovery. Given the suggestion that N-benzylpiperazine-1-sulfonamide may interact with adenosine receptors, a competitive radioligand binding assay is the gold standard for confirming this interaction and determining the compound's binding affinity (Ki).[1][10]

Protocol 3: Competitive Radioligand Binding Assay

This protocol is a composite of established methodologies for GPCR binding.[10][11][12]

Materials:

  • Cell membranes prepared from a cell line overexpressing the target receptor (e.g., Adenosine A₁ receptor).

  • Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]DPCPX for Adenosine A₁).

  • Unlabeled Ligand: A known, high-affinity non-radiolabeled ligand for defining non-specific binding (e.g., unlabeled DPCPX).

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Test compound (N-benzylpiperazine-1-sulfonamide hydrochloride).

  • 96-well plates and glass fiber filters.[10]

  • Cell harvester and liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Total Binding Wells: Binding buffer, a fixed concentration of radioligand (typically at its Kd value), and vehicle (DMSO).

    • Non-Specific Binding (NSB) Wells: Binding buffer, radioligand, and a saturating concentration of the unlabeled ligand (e.g., 1000x Kd).

    • Test Compound Wells: Binding buffer, radioligand, and increasing concentrations of the test compound.

  • Reaction Initiation: Add a fixed amount of the membrane preparation (e.g., 10-20 µg of protein) to each well to start the binding reaction.[10]

  • Incubation: Incubate the plate for 60-90 minutes at an appropriate temperature (e.g., 30°C) with gentle agitation to reach binding equilibrium.[10]

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.[10]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the bound radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Convert the CPM for each test compound concentration into a percentage of the maximal specific binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Use non-linear regression (one-site fit) to determine the IC₅₀ of the test compound.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Example Data Summary for Receptor Binding

Target Receptor Radioligand Test Compound Ki (nM) Hill Slope
Adenosine A₁ [³H]DPCPX 850 0.98

| Adenosine A₂ₐ | [³H]ZM241385 | >10,000 | N/A |

Phase 3: Preliminary ADME Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug development.[13] An in vitro metabolic stability assay using liver microsomes provides a preliminary understanding of how the compound might be broken down by metabolic enzymes in the liver, which is a key determinant of its potential in vivo half-life.[14][15]

Protocol 4: In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure for assessing metabolic stability using human liver microsomes (HLM).[14][16]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Test compound and a control compound with known metabolic stability (e.g., Verapamil - high clearance, Warfarin - low clearance)

  • Acetonitrile (ACN) with an internal standard for reaction termination and sample processing

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Setup: Prepare a master mix containing phosphate buffer and the test compound at a final concentration of 1 µM.

  • Pre-warming: Pre-warm the master mix, the HLM solution, and the NADPH regenerating system separately at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding HLM (final concentration ~0.5 mg/mL) to the master mix, followed immediately by the NADPH regenerating system. Also, run a control reaction without the NADPH system to check for non-enzymatic degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Termination: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

  • Determine the slope of the line from the linear portion of the plot. The slope represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂):

    • t₁/₂ = 0.693 / k

  • Calculate the intrinsic clearance (Cl_int) in µL/min/mg protein:

    • Cl_int = (0.693 / t₁/₂) / (mg protein/mL)

References

  • Chembk (2024). N-benzylpiperazine-1-sulfonamide. Available at: [Link]

  • Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. Available at: [Link]

  • National Center for Biotechnology Information (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • U.S. Environmental Protection Agency. Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. Available at: [Link]

  • ResearchGate (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Available at: [Link]

  • SciSpace (2018). In vitro test methods for metabolite identification: A review. Available at: [Link]

  • Bio-protocol (2024). In Vitro Kinase Inhibition Assay. Available at: [Link]

  • Addgene. In-vitro Binding Assay Protocol. Available at: [Link]

  • National Center for Biotechnology Information (2016). SIGMA RECEPTOR BINDING ASSAYS. Available at: [Link]

  • PubChem. N-benzylpiperazine-1-sulfonamide hydrochloride — Chemical Substance Information. Available at: [Link]

  • National Center for Biotechnology Information (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. Available at: [Link]

  • Da-Ta Biotech (2024). In Vitro Enzyme Assay: Cutting Edge Research. Available at: [Link]

  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available at: [Link]

  • Springer (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Available at: [Link]

  • ResearchGate (2008). Benzylpiperazine: A drug of abuse?. Available at: [Link]

  • Uniprix. Benzylpiperazine (BZP) and TFMPP. Available at: [Link]

  • DEA Diversion Control Division. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). Available at: [Link]

  • World Health Organization. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository. Available at: [Link]

  • Malaysian Journal of Chemistry (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Available at: [Link]

  • PubMed (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Available at: [Link]

  • ResearchGate (2008). Toxicity from recreational use of 1-benzylpiperazine. Available at: [Link]

  • PubMed (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. Available at: [Link]

  • Bionity.com. Benzylpiperazine. Available at: [Link]

  • Patsnap Synapse (2024). What is the mechanism of Piperazine?. Available at: [Link]

  • SWGDRUG.org (2005). BENZYLPIPERAZINE. Available at: [Link]

  • The European Union Drugs Agency (EUDA) (2018). BZP/piperazines drug profile. Available at: [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Analysis of N-benzylpiperazine-1-sulfonamide

Abstract This application note presents robust and reliable analytical methods for the quantification of N-benzylpiperazine-1-sulfonamide in research and quality control settings. Two distinct yet complementary methods a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents robust and reliable analytical methods for the quantification of N-benzylpiperazine-1-sulfonamide in research and quality control settings. Two distinct yet complementary methods are detailed: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level detection and confirmation. The rationale behind the selection of chromatographic conditions, sample preparation, and validation parameters is discussed to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

N-benzylpiperazine-1-sulfonamide is a compound of interest in pharmaceutical research, combining the structural features of a benzylpiperazine moiety, known for its diverse central nervous system activities, and a sulfonamide group, a well-established pharmacophore in medicinal chemistry.[1] Accurate and precise analytical methods are paramount for the characterization, quantification, and quality control of this compound in various matrices. This document provides detailed protocols for its analysis by HPLC-UV and LC-MS/MS, designed to ensure scientific integrity and reliable results.

Part 1: HPLC-UV Method for Routine Quantification

The developed HPLC-UV method is suitable for the routine analysis of N-benzylpiperazine-1-sulfonamide in bulk drug substances and formulated products where concentration levels are relatively high. The method is based on reversed-phase chromatography, which is ideal for separating moderately polar compounds like the target analyte.

Rationale for Method Development

The choice of a C18 stationary phase is predicated on the hydrophobic nature of the benzyl group and the overall non-polar character of the N-benzylpiperazine-1-sulfonamide molecule. A buffered mobile phase is employed to ensure consistent ionization state of the piperazine moiety, which has a pKa value that makes its charge state pH-dependent.[2][3] Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength for this class of compounds. Detection at 265 nm is chosen based on the UV absorbance of the benzene ring in the sulfonamide structure, a common practice for this class of compounds.[4][5]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Filter_Sample Filter (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Standard Filter (0.45 µm) Dissolve_Standard->Filter_Standard Autosampler Autosampler Injection Filter_Sample->Autosampler Filter_Standard->Autosampler Column C18 Column Autosampler->Column UV_Detector UV Detector (265 nm) Column->UV_Detector Chromatogram Generate Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Acquisition & Analysis Sample_Prep Sample Extraction/Dilution Spike_IS Spike with Internal Standard Sample_Prep->Spike_IS Filter Filter (0.22 µm) Spike_IS->Filter LC_Injection LC Injection Filter->LC_Injection LC_Separation UPLC C18 Column LC_Injection->LC_Separation ESI_Source ESI Source (+) LC_Separation->ESI_Source Mass_Spec Tandem Mass Spectrometer ESI_Source->Mass_Spec MRM_Mode MRM Data Acquisition Mass_Spec->MRM_Mode Peak_Integration Peak Area Integration MRM_Mode->Peak_Integration Quant_IS Quantification vs. IS Peak_Integration->Quant_IS

Sources

Method

Application Note: Preclinical Evaluation of N-Benzylpiperazine-1-Sulfonamide as an Anti-Inflammatory Agent

Executive Summary & Mechanistic Rationale The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) aims to maximize therapeutic efficacy while minimizing the gastric and cardiovascular toxicities associate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) aims to maximize therapeutic efficacy while minimizing the gastric and cardiovascular toxicities associated with traditional agents. Hybrid pharmacophores have emerged as a leading strategy in this domain. N-benzylpiperazine-1-sulfonamide (NBPS) represents a high-potential scaffold, merging the pharmacokinetic versatility of the piperazine ring with the potent enzyme-inhibitory properties of the sulfonamide group1[1].

Causality in Drug Design: The sulfonamide moiety is a well-documented pharmacophore capable of binding the active sites of pro-inflammatory enzymes, notably inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Concurrently, the piperazine ring acts as a lipophilic anchor, enhancing cellular penetration and modulating basicity to improve target selectivity2[2]. Recent structural-activity relationship (SAR) studies on related sulfonamide-piperazine hybrids have demonstrated potent anti-inflammatory activities, yielding anti-inflammatory ratios that rival standard corticosteroids like dexamethasone 3[3], 4[4].

Pathway Analysis & Target Engagement

Inflammation in macrophages is primarily driven by Toll-Like Receptor 4 (TLR4) activation via lipopolysaccharides (LPS), which triggers the NF-κB signaling cascade. This results in the robust upregulation of iNOS and COX-2. NBPS is hypothesized to act downstream of NF-κB, directly inhibiting the enzymatic activity of iNOS and COX-2, thereby halting the production of Nitric Oxide (NO) and Prostaglandin E2 (PGE2).

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS COX2 COX-2 Expression NFkB->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 COX2->PGE2 NBPS N-benzylpiperazine- 1-sulfonamide NBPS->iNOS Inhibits NBPS->COX2

Fig 1: Proposed mechanism of NBPS inhibiting iNOS and COX-2 inflammatory pathways.

Standardized Experimental Protocols

Protocol A: In Vitro Macrophage Screening (RAW 264.7)

Experimental Causality: RAW 264.7 murine macrophages are selected because they exhibit a highly reproducible, robust expression of iNOS and COX-2 upon LPS stimulation, making them the ideal model for screening sulfonamide derivatives. Self-Validating System: A parallel MTT viability assay is strictly required. This ensures that any observed reduction in NO or PGE2 is due to true pharmacological inhibition by NBPS, rather than non-specific cytotoxicity (a common false-positive artifact in anti-inflammatory screening).

Step-by-Step Methodology:

  • Cell Seeding: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed at a density of 5×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Pre-treatment: Aspirate media. Add fresh media containing NBPS at varying concentrations (e.g., 1, 10, 50, 100, 200 µM). Include a vehicle control (0.1% DMSO) and a positive control (Dexamethasone, 10 µM). Incubate for 2 hours.

  • LPS Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 1 µg/mL in all wells except the negative control. Incubate for 24 hours.

  • NO Quantification (Griess Assay): Transfer 100 µL of the culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes in the dark. Measure absorbance at 540 nm.

  • PGE2 Quantification: Use the remaining supernatant to quantify PGE2 levels via a commercial competitive ELISA kit, strictly following the manufacturer's instructions.

  • Viability Validation (MTT Assay): To the original plate containing the cells, add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours. Discard media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm. Compounds showing <80% viability are flagged for cytotoxicity.

Protocol B: In Vivo Efficacy - Carrageenan-Induced Paw Edema

Experimental Causality: The carrageenan model is the gold standard for evaluating acute systemic inflammation. The late phase of edema (3-5 hours post-injection) is heavily driven by prostaglandin synthesis, providing a direct physiological readout for COX-2/iNOS inhibitors like piperazine-sulfonamide derivatives. Self-Validating System: The contralateral paw is injected with sterile saline to serve as an internal baseline, controlling for systemic fluid shifts. Indomethacin is used as a reference standard to calculate relative inhibition percentages.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Wistar rats (180-200g) for 12 hours prior to the experiment, allowing water ad libitum. Divide into groups of six (Vehicle, NBPS Low Dose, NBPS High Dose, Indomethacin 10 mg/kg).

  • Dosing: Administer NBPS (e.g., 20 and 40 mg/kg) or controls via oral gavage, suspended in 0.5% sodium carboxymethyl cellulose (CMC).

  • Induction: One hour post-dosing, inject 0.1 mL of 1% λ -carrageenan in sterile saline into the subplantar region of the right hind paw. Inject 0.1 mL sterile saline into the left hind paw.

  • Plethysmometry: Measure paw volumes using a water displacement plethysmometer at baseline (Time 0), and subsequently at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Calculation: Calculate the percentage of edema inhibition using the formula: % Inhibition=(Vc​Vc​−Vt​​)×100 , where Vc​ is the edema volume of the control group and Vt​ is the edema volume of the treated group.

Quantitative Data Presentation

The following tables represent the expected pharmacological profile of NBPS based on the performance of structurally analogous sulfonamide-piperazine hybrids.

Table 1: In Vitro Anti-Inflammatory Profiling (RAW 264.7 Cells)

Treatment GroupConcentration (µM)NO Inhibition (%)PGE2 Inhibition (%)Cell Viability (%)
Vehicle (LPS only)00.0 ± 0.00.0 ± 0.0100.0 ± 2.1
NBPS1022.4 ± 3.118.5 ± 2.498.5 ± 1.5
NBPS5054.2 ± 4.549.1 ± 3.897.2 ± 1.8
NBPS10078.6 ± 5.272.3 ± 4.195.4 ± 2.0
Dexamethasone1085.1 ± 3.488.4 ± 2.996.1 ± 1.4

Table 2: In Vivo Edema Inhibition Kinetics (Carrageenan Model)

Treatment GroupDose (mg/kg)Edema Vol at 1h (mL)Edema Vol at 3h (mL)Edema Vol at 5h (mL)Peak Inhibition (%)
Vehicle (CMC)-0.45 ± 0.050.85 ± 0.080.92 ± 0.09-
NBPS200.38 ± 0.040.55 ± 0.060.48 ± 0.0547.8%
NBPS400.32 ± 0.030.41 ± 0.050.35 ± 0.0461.9%
Indomethacin100.28 ± 0.030.32 ± 0.040.25 ± 0.0372.8%

References

  • Title: N-benzylpiperazine-1-sulfonamide - Chemical and Biological Properties Source: Smolecule URL
  • Title: Sulfonamide-β-lactam Hybrids Incorporating the Piperazine Moiety as Potential Antiinflammatory Agent with Promising Antibacterial Activity Source: ResearchGate URL
  • Title: Novel sulfonamide-β-lactam hybrids incorporating the piperazine moiety as potential iNOS inhibitors with promising antibacterial activity Source: SciSpace URL
  • Title: Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety Source: Semantic Scholar URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Purification Challenges of N-benzylpiperazine-1-sulfonamide Hydrochloride

Welcome to the technical support center dedicated to addressing the purification challenges of N-benzylpiperazine-1-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the purification challenges of N-benzylpiperazine-1-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to streamline your experimental workflow and enhance the purity of your target compound.

Introduction to the Purification Landscape

N-benzylpiperazine-1-sulfonamide hydrochloride is a molecule of interest in medicinal chemistry and drug discovery. Its synthesis, typically involving the reaction of N-benzylpiperazine with a suitable sulfonyl chloride followed by salt formation, can present several purification hurdles. The presence of a basic piperazine ring and an acidic sulfonamide group, combined with potential side products from both the benzylation and sulfonylation steps, necessitates a well-defined purification strategy. This guide provides a systematic approach to identifying and resolving common purity issues.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues you may encounter during the purification of N-benzylpiperazine-1-sulfonamide hydrochloride, offering explanations for the underlying causes and actionable solutions.

Issue 1: Persistent Presence of N-benzylpiperazine Starting Material

Q: My final product is contaminated with the starting material, N-benzylpiperazine. How can I effectively remove it?

A: Residual N-benzylpiperazine is a common impurity. Its basic nature allows for several effective removal strategies.

  • Expertise & Experience: The key is to exploit the difference in basicity and polarity between your product and the starting material. While both are bases, the sulfonamide group in your product modulates its overall properties.

  • Troubleshooting Protocol: Acid-Base Extraction

    • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Both your product and the starting material will partition into the aqueous phase as their hydrochloride salts.

    • Carefully basify the aqueous layer with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to a pH of ~8-9. At this pH, the less basic N-benzylpiperazine will be deprotonated to its free base and can be back-extracted into an organic solvent. Your more acidic sulfonamide product should remain in the aqueous layer as its salt.

    • Separate the layers and repeat the back-extraction of the aqueous phase with fresh organic solvent to ensure complete removal of the N-benzylpiperazine.

    • Fully acidify the aqueous layer with concentrated HCl to re-precipitate your pure N-benzylpiperazine-1-sulfonamide hydrochloride.

    • Collect the precipitate by filtration, wash with a small amount of cold water or acetone, and dry under vacuum.[1]

  • Trustworthiness: This method is self-validating. You can monitor the removal of N-benzylpiperazine by thin-layer chromatography (TLC) of the organic extracts.

Issue 2: Contamination with N,N'-dibenzylpiperazine (DBZP)

Q: I've identified N,N'-dibenzylpiperazine as a significant impurity. Why is it there and how do I get rid of it?

A: DBZP is a common byproduct from the synthesis of the N-benzylpiperazine precursor, arising from the dialkylation of piperazine.[2] Its non-polar and sterically hindered nature requires a different purification approach.

  • Expertise & Experience: DBZP lacks the free N-H group of your desired product, making it significantly less polar. This difference in polarity is the key to its separation.

  • Troubleshooting Protocol: Column Chromatography

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system and gradually increase the polarity. A good starting point is a mixture of hexane or heptane with an increasing proportion of ethyl acetate. For more polar impurities, a dichloromethane/methanol gradient may be necessary.[3]

    • TLC Analysis: Before running the column, develop a TLC method to determine the optimal solvent system that gives good separation between your product and DBZP. Aim for an Rf value of 0.2-0.4 for your product.

    • Dry Loading: For better resolution, it is advisable to dry-load your sample. Dissolve the crude product in a minimal amount of a volatile solvent (like DCM or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This can then be carefully added to the top of your column.

  • Trustworthiness: The purity of the collected fractions should be assessed by TLC or LC-MS to confirm the successful removal of DBZP.

Issue 3: Low Yield and/or "Oiling Out" During Recrystallization

Q: I'm struggling with recrystallization. Either my recovery is very low, or the product separates as an oil instead of crystals. What should I do?

A: These are common recrystallization problems that can be overcome by careful solvent selection and technique. "Oiling out" often occurs when the melting point of the solid is lower than the boiling point of the solvent, or when there is a high concentration of impurities.[4]

  • Expertise & Experience: The goal of recrystallization is to find a solvent or solvent system in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[5]

  • Troubleshooting Protocol: Systematic Solvent Screening & Technique Refinement

    • Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water). A good solvent will dissolve the compound when hot but allow for crystal formation upon cooling. For hydrochloride salts, polar protic solvents or their mixtures with water are often a good starting point.[4]

    • Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[6]

    • To Address Low Yield:

      • Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. Excess solvent will keep more of your product in solution upon cooling.

      • After slow cooling to room temperature, place the flask in an ice bath to maximize crystal precipitation.[7]

    • To Prevent "Oiling Out":

      • Add more of the "good" solvent to the hot solution to avoid supersaturation.

      • Ensure a slow cooling rate. Insulating the flask can help.

      • Try seeding the solution with a pure crystal of your product to encourage crystallization.[7]

  • Trustworthiness: The purity of the resulting crystals should be confirmed by melting point analysis and an appropriate analytical technique like HPLC or NMR.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude N-benzylpiperazine-1-sulfonamide hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent (e.g., isopropanol/water mixture) until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently cool in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: General Column Chromatography Procedure
  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase and pour it into the column, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the resulting powder to the top of the column.

  • Elution: Begin eluting with the non-polar mobile phase, gradually increasing the polarity according to your pre-determined gradient.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure N-benzylpiperazine-1-sulfonamide hydrochloride? A1: While specific data for this exact compound is not readily available in the literature, closely related piperazine hydrochloride salts are typically white to off-white crystalline solids.[8] The melting point will be sharp for a pure compound. It is recommended to characterize your purified product by NMR, IR, and mass spectrometry to confirm its identity and purity.

Q2: Are there any specific by-products from the sulfonylation reaction I should be aware of? A2: The reaction between an amine and a sulfonyl chloride can sometimes lead to the formation of a disulfonylated product if there are other reactive sites, though this is less likely with a secondary amine like N-benzylpiperazine. More commonly, unreacted starting materials and hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid can be sources of impurities.[9]

Q3: How should I store the purified N-benzylpiperazine-1-sulfonamide hydrochloride? A3: As a hydrochloride salt, the compound is likely to be a stable solid. However, it is good practice to store it in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent potential degradation.

Q4: What analytical techniques are best for assessing the purity of my final product? A4: A combination of techniques is recommended for a comprehensive assessment of purity:

  • HPLC: High-performance liquid chromatography is excellent for quantifying purity and detecting minor impurities.

  • NMR (¹H and ¹³C): Nuclear magnetic resonance spectroscopy will confirm the structure of your compound and can reveal the presence of impurities if they are in significant amounts.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

  • Melting Point: A sharp melting point range is a good indicator of purity.

Visualizing the Purification Workflow

Decision Tree for Troubleshooting Purification Issues

Purification_Troubleshooting start Crude Product Analysis (TLC, LC-MS, NMR) impurity_type Identify Major Impurity start->impurity_type nbzp N-benzylpiperazine (Starting Material) impurity_type->nbzp Basic dbzp N,N'-dibenzylpiperazine (By-product) impurity_type->dbzp Non-polar polar_impurities Polar/Other Impurities impurity_type->polar_impurities Varies acid_base Acid-Base Extraction nbzp->acid_base chromatography Column Chromatography (Silica Gel) dbzp->chromatography recrystallization Recrystallization polar_impurities->recrystallization pure_product Pure Product (Verify by Analysis) acid_base->pure_product chromatography->pure_product recrystallization->pure_product

Caption: A decision tree to guide the selection of a purification strategy based on the identified major impurity.

General Purification Workflow

Purification_Workflow crude Crude N-benzylpiperazine-1-sulfonamide HCl primary_purification Primary Purification (e.g., Extraction or Column Chromatography) crude->primary_purification purity_check1 Purity Assessment (TLC/LC-MS) primary_purification->purity_check1 recrystallization Recrystallization purity_check1->recrystallization Impure final_product Pure Product purity_check1->final_product Pure recrystallization->final_product

Caption: A generalized workflow for the purification of N-benzylpiperazine-1-sulfonamide hydrochloride.

References

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (n.d.). OSTI.GOV. Retrieved from [Link]

  • Technical Support Center: Purification of Piperazine-Containing Compounds. (2025). BenchChem.
  • US Patent No. US3481933A. (1969).
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. Retrieved from [Link]

  • US Patent No. US2919275A. (1959).
  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved from [Link]

  • Technical Support Center: Recrystallization of Sulfonamide Products. (2025). BenchChem.
  • N-benzylpiperazine-1-sulfonamide hydrochloride (C11H17N3O2S). (n.d.). PubChemLite. Retrieved from [Link]

  • PREPARATION AND PROPERTIES OF PIPERAZINE POLYSULFONAMIDES. (1966).
  • BENZYLPIPERAZINE. (2005, June 1). SWGDRUG.org. Retrieved from [Link]

  • N-benzylpiperazine-1-sulfonamide hydrochloride — Chemical Substance Information. (n.d.). ECHA. Retrieved from [Link]

  • US Patent No. US2919275A. (1959).
  • Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. (2010, May 1). Bioorganic & Medicinal Chemistry Letters.
  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016, September 22). Journal of Medicinal Chemistry.
  • Purifying by recrystallisation. (n.d.). RSC Education. Retrieved from [Link]

  • The Separation of Multiple Trace Impurities in Drugs Using an Improved Twin-Column Recycling Chromatography System. (2025, August 11). MDPI.
  • Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. (n.d.).
  • Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine. (n.d.). PubMed.
  • Strategies for the synthesis of N‐benzyl sulfonamides. (n.d.).
  • 1-benzylpiperazine. (n.d.). Organic Syntheses. Retrieved from [Link]

  • CN1634901A - Process for preparing N-benzyl piperazine. (n.d.).
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.). Malaysian Journal of Chemistry.
  • N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). (n.d.). DEA Diversion Control Division.
  • Chemical Properties of 1-Benzylpiperazine (CAS 2759-28-6). (n.d.). Cheméo. Retrieved from [Link]

  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. (2024, June 16). MDPI.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.
  • Buy 4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride | 1094943-03-9. (2023, August 16). Smolecule.
  • 1-Benzylpiperazine. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in Piperazine Sulfonamide Synthesis

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for troubleshooting and controlling byproduct formation during the synthesis of piperazine sulfonamides. A...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting and controlling byproduct formation during the synthesis of piperazine sulfonamides. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your own laboratory settings.

I. Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the synthesis of piperazine sulfonamides.

Q1: My main product is contaminated with a significant amount of a higher molecular weight species. What is the likely culprit and how can I prevent it?

A1: The most probable byproduct is the N,N'-disulfonylated piperazine . This occurs when both nitrogen atoms of the piperazine ring react with the sulfonyl chloride.[1]

Causality: The two nitrogen atoms of the piperazine ring have similar nucleophilicity, making the second sulfonylation a competitive reaction. This is especially prevalent if an excess of the sulfonyl chloride is used or if the reaction conditions favor multiple additions.[1][2]

Prevention Strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of piperazine to sulfonyl chloride. A slight excess of the piperazine can be used to drive the reaction to completion while minimizing disulfonylation.[1]

  • Slow Addition: Add the sulfonyl chloride solution dropwise to the piperazine solution at a low temperature (e.g., 0-5 °C) to maintain a low instantaneous concentration of the electrophile.

  • Use of a Mono-Protected Piperazine: Employing a piperazine with one nitrogen protected (e.g., with a Boc group) is a highly effective, albeit multi-step, approach to ensure mono-substitution. The protecting group can be removed in a subsequent step.[3][4][5]

Q2: I'm observing a byproduct with a molecular weight corresponding to the sulfonic acid of my starting sulfonyl chloride. What's happening?

A2: This indicates the hydrolysis of your sulfonyl chloride .[6]

Causality: Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This side reaction consumes your electrophile, reducing the yield of the desired sulfonamide.[7]

Prevention Strategies:

  • Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1][6]

  • Reagent Purity: Use freshly opened or properly stored sulfonyl chloride. Older reagents may have already absorbed atmospheric moisture.

  • Aqueous Work-up: If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize hydrolysis of any unreacted sulfonyl chloride.[6]

Q3: My reaction is sluggish, and upon increasing the temperature, I see a multitude of unidentified spots on my TLC. What could be the cause?

A3: Elevated temperatures can lead to the thermal degradation of both piperazine and the sulfonyl chloride, resulting in a complex mixture of byproducts.[6][8]

Causality: Piperazine can undergo ring-opening reactions at high temperatures.[8][9] Sulfonyl chlorides can also decompose, sometimes indicated by a color change to brown or black and the evolution of gases like sulfur dioxide (SO2) and hydrogen chloride (HCl).[6]

Prevention Strategies:

  • Optimize Temperature: Many sulfonamide formations proceed efficiently at room temperature or even lower. If the reaction is slow, consider extending the reaction time before resorting to heat.[1][6]

  • Catalyst/Base Optimization: Instead of increasing temperature, explore different bases. A non-nucleophilic, sterically hindered base can sometimes improve the reaction rate without promoting side reactions.[1]

  • Microwave Synthesis: Microwave-assisted synthesis can sometimes improve yields and shorten reaction times compared to conventional heating, offering better control over the temperature profile.[1]

Q4: I am struggling to separate my desired mono-sulfonylated product from unreacted piperazine. What purification strategies are most effective?

A4: The high polarity and basicity of piperazine can make its removal challenging.[10]

Effective Purification Techniques:

  • Acidic Wash: The most common method is to wash the reaction mixture with a dilute acid (e.g., HCl). This protonates the basic piperazine, forming a water-soluble salt that can be removed in the aqueous layer.[11]

  • Recrystallization: If your product is a solid, recrystallization can be highly effective. The key is to find a solvent system where the solubility of your product and piperazine differ significantly.[10][12]

  • Scavenger Resins: Solid-supported scavenger resins can selectively bind to the excess piperazine, which is then removed by simple filtration.[11]

  • Conversion to a Salt: If your product is an oil, you can sometimes precipitate it as a salt (e.g., hydrochloride or diacetate) to separate it from the more soluble piperazine starting material.[10][13]

II. Troubleshooting Guides

Issue 1: Unexpected N-Alkylated or N-Arylated Piperazine Byproducts

Symptoms:

  • LC-MS analysis shows a mass corresponding to the piperazine sulfonamide plus an alkyl or aryl group from the solvent or another reagent.

  • NMR spectra show unexpected signals in the aliphatic or aromatic regions.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Reaction with Solvent Certain solvents, like pyridine, can sometimes react with the sulfonyl chloride under forcing conditions.[1]A cleaner reaction profile with fewer byproducts.
Side Reactions with Base Some bases, especially if they are also nucleophilic, can compete with the piperazine in reacting with the sulfonyl chloride.Increased yield of the desired product.
Impure Starting Materials Contaminants in the starting piperazine or sulfonyl chloride can lead to unexpected side products.A cleaner reaction with a higher yield of the desired sulfonamide.
Issue 2: Formation of Piperazine Dimer or Oligomers

Symptoms:

  • Mass spectrometry reveals species with molecular weights corresponding to multiples of the piperazine unit.

  • The product mixture is viscous or polymeric in nature.

Possible Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Reaction with Dihaloalkanes If the synthesis involves a dihaloalkane as a linker, piperazine can act as a nucleophile at both ends, leading to polymerization.Formation of the desired mono-adduct.
Ring-Opening and Dimerization Under harsh conditions, the piperazine ring can open and react with other piperazine molecules.[9][14]A cleaner reaction with a higher yield of the desired product.

III. Experimental Protocols & Methodologies

Protocol 1: Identification of Byproducts by LC-MS

This protocol is essential for identifying the nature of the impurities in your reaction mixture.

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent like acetonitrile or methanol to a concentration of approximately 1 mg/mL.[12]

  • HPLC Analysis:

    • Column: Use a reverse-phase column (e.g., C18).[12]

    • Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid or ammonium acetate to improve peak shape and ionization.[12]

    • Detection: UV detection at a wavelength where your compounds absorb (e.g., 254 nm).[12]

  • Mass Spectrometry Analysis:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for sulfonamides.[12]

    • Mode: Run in both positive and negative ion modes to gather comprehensive information.[12]

    • Data Analysis: Correlate the peaks in the HPLC chromatogram with their corresponding mass spectra to determine the molecular weights of the byproducts. This information is crucial for proposing their structures.[12]

Protocol 2: Minimizing Disulfonylation via Controlled Addition

This method aims to improve the selectivity for the mono-sulfonylated product.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve piperazine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF). Cool the solution to 0 °C in an ice bath.

  • Reagent Preparation: In a separate flask, dissolve the sulfonyl chloride (1.0 equivalent) in the same anhydrous solvent.

  • Slow Addition: Using a dropping funnel, add the sulfonyl chloride solution to the piperazine solution dropwise over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for an additional hour, then let it warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work-up: Proceed with your standard work-up and purification procedure.

IV. Visualizing Reaction Pathways

Diagram 1: Key Reaction Pathways in Piperazine Sulfonamide Synthesis

G cluster_main Desired Reaction cluster_byproduct1 Byproduct Formation cluster_byproduct2 Byproduct Formation Piperazine Piperazine MonoSulfonamide Mono-Sulfonamide (Product) Piperazine->MonoSulfonamide 1 eq. SulfonylChloride Sulfonyl Chloride SulfonylChloride->MonoSulfonamide SulfonicAcid Sulfonic Acid SulfonylChloride->SulfonicAcid + H2O (Hydrolysis) DiSulfonamide N,N'-Disulfonamide MonoSulfonamide->DiSulfonamide + Sulfonyl Chloride G start Low Yield of Piperazine Sulfonamide check_byproducts Analyze Crude by LC-MS/ TLC to Identify Byproducts start->check_byproducts disulfonylation High Disulfonylation? check_byproducts->disulfonylation hydrolysis Sulfonic Acid Present? disulfonylation->hydrolysis No adjust_stoichiometry Adjust Stoichiometry (Excess Piperazine) disulfonylation->adjust_stoichiometry Yes degradation Complex Mixture? hydrolysis->degradation No anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous Yes lower_temp Lower Reaction Temperature degradation->lower_temp Yes end Improved Yield degradation->end No slow_addition Use Slow Addition at Low Temperature adjust_stoichiometry->slow_addition use_boc Use Mono-Boc-Piperazine slow_addition->use_boc use_boc->end anhydrous->end optimize_base Optimize Base lower_temp->optimize_base optimize_base->end

Caption: A decision workflow for troubleshooting low yields.

V. References

  • Wikipedia. (2023). Sulfonamide (medicine). Retrieved from [Link]

  • Li, Q., Zhao, L., & Su, X. (2017). Determination of Sulfonamide Residues in Food by Capillary Zone Electrophoresis with On-Line Chemiluminescence Detection Based on an Ag(III) Complex. PMC. Retrieved from [Link]

  • Arcelli, A., Ballini, R., & Tomaselli, G. A. (1983). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. ResearchGate. Retrieved from [Link]

  • King, J. F., & Lee, T. M. (1981). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Retrieved from [Link]

  • Plantz, A. Z., Wu, Y., & Rochelle, G. T. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Retrieved from [Link]

  • Defense Technical Information Center. (1966). PREPARATION AND PROPERTIES OF PIPERAZINE POLYSULFONAMIDES. Retrieved from [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]

  • King, J. F., & Lee, T. M. (1979). Organic sulfur mechanisms. 35. Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides: pH dependence and the mechanism of hydration of sulfenes. Journal of the American Chemical Society. Retrieved from [Link]

  • Quora. (2023). What is the method of analysis of sulphonamides?. Retrieved from [Link]

  • ResearchGate. (2001). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]

  • Blakemore, D. C., & Smith, C. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • Zamani, M., Shokouhi, M., Fatoorehchi, H., & Vahidi, M. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Retrieved from [Link]

  • Google Patents. (1959). Purification of piperazine. Retrieved from

  • Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. Retrieved from [Link]

  • Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Water Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Retrieved from [Link]

  • MDPI. (2020). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. Retrieved from [Link]

  • ResearchGate. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Retrieved from [Link]

  • GoodRx. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Retrieved from [Link]

  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. Retrieved from [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • ResearchGate. (2023). Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. Retrieved from [Link]

  • ResearchGate. (2014). Direct N1-monosubstitution of piperazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Design and Evaluation of Pyridinyl Sulfonyl Piperazine LpxH Inhibitors with Potent Antibiotic Activity Against Enterobacterales. Retrieved from [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

  • Wiley Online Library. (2023). Ga‐Catalyzed Temperature‐Dependent Oxazolidinone/Piperazine Synthesis from Phenyl Aziridines Involving a Divergent Ligand-. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Retrieved from [Link]

  • ScienceDirect. (2008). A novel co-production process for piperazine and its N-monoalkyl derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Direct Mono-N-substitution on Piperazine as an Example of an Application of Metal Catalysts Supported on Industrial Weakly Acidic Cation Exchanger Polyacrylate Resins. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Yield Optimization for N-Benzylpiperazine-1-Sulfonamide Hydrochloride

Welcome to the Technical Support Center for the synthesis and optimization of N-benzylpiperazine-1-sulfonamide hydrochloride . This compound is a critical intermediate and pharmacophore in drug development, particularly...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-benzylpiperazine-1-sulfonamide hydrochloride . This compound is a critical intermediate and pharmacophore in drug development, particularly noted for its role in synthesizing potent adenosine A2B receptor antagonists and antibacterial agents 1.

Synthesizing primary sulfonamides from secondary amines like 1-benzylpiperazine is notoriously prone to poor yields due to competing side reactions (e.g., bis-sulfonylation) and the hydrolytic instability of the intermediates. This guide provides field-proven methodologies, causality-driven troubleshooting, and validated protocols to maximize your isolated yield.

I. Mechanistic Workflow & Strategy Selection

The most common point of failure in this synthesis is the choice of the sulfamoylating agent. Direct nucleophilic substitution using inorganic sulfamide often results in modest to poor yields due to the requirement of forcing thermodynamic conditions (e.g., 110 °C for 48 h) 2. Conversely, utilizing chlorosulfonyl isocyanate (CSI) as the key reagent to introduce the sulfamide group consistently achieves high yields (85–97%) by proceeding through a sterically protected, highly electrophilic intermediate 3.

SynthesisWorkflow Start 1-Benzylpiperazine CSI Chlorosulfonyl Isocyanate (CSI) + t-BuOH (0 °C) Start->CSI Pathway A (Recommended) Sulfamide Sulfamide (NH2SO2NH2) Reflux in Dioxane (110 °C) Start->Sulfamide Pathway B (Not Recommended) BocInt Boc-Protected Sulfonamide Intermediate CSI->BocInt FreeBase N-benzylpiperazine-1-sulfonamide (Free Base) Sulfamide->FreeBase Direct but prone to side reactions TFA TFA / DCM Deprotection BocInt->TFA HCl Anhydrous HCl in Diethyl Ether FreeBase->HCl TFA->FreeBase Product N-benzylpiperazine-1-sulfonamide Hydrochloride (Target) HCl->Product

Synthetic pathways for N-benzylpiperazine-1-sulfonamide highlighting the superior CSI method.

Quantitative Comparison of Sulfamoylating Agents
Sulfamoylating AgentReaction TempTimeTypical YieldPrimary Impurity Profile
CSI + tert-butanol 0 °C to RT2–4 h85–97% Unreacted amine (only if moisture is present)
Inorganic Sulfamide 110 °C (Reflux)48 h30–50% Bis-sulfonylated dimer (piperazine-SO2-piperazine)
p-Nitrophenyl sulfamate 80 °C12 h60–75% p-Nitrophenol (difficult to remove during workup)

II. Validated Step-by-Step Methodology (CSI Route)

To ensure maximum yield and scientific integrity, follow this self-validating protocol utilizing the CSI method.

Phase 1: Preparation of the Boc-Protected Intermediate

  • Equipment Prep: Flame-dry a 2-neck round-bottom flask under a continuous stream of argon.

  • Reagent Generation: Dissolve chlorosulfonyl isocyanate (CSI, 1.1 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C. Slowly add tert-butanol (1.1 equiv) dropwise. Stir for 30 minutes at 0 °C to generate the Boc-protected amino-sulfonyl chloride in situ.

  • Coupling: In a separate dried flask, dissolve 1-benzylpiperazine (1.0 equiv) and triethylamine (TEA, 2.0 equiv) in anhydrous DCM at 0 °C. Transfer the generated sulfonyl chloride solution dropwise to the amine solution over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Self-Validation Check: Perform TLC (DCM:MeOH 9:1). The secondary amine should be completely consumed (ninhydrin stain). Take a crude 1 H NMR aliquot; you must observe a sharp singlet at ~1.45 ppm (9H, t-Bu group) confirming successful coupling.

Phase 2: Deprotection and Salt Formation

  • Deprotection: Concentrate the organic layer, redissolve in DCM, and cool to 0 °C. Add trifluoroacetic acid (TFA, 10 equiv) dropwise. Stir for 2 hours at room temperature.

  • Free Base Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize with saturated aqueous NaHCO 3​ and extract with ethyl acetate. Dry over anhydrous Na 2​ SO 4​ and concentrate to yield the free base.

  • Hydrochloride Salt Formation: Dissolve the free base in anhydrous diethyl ether. Slowly bubble anhydrous HCl gas (or add 2M HCl in diethyl ether) at 0 °C until precipitation ceases.

  • Self-Validation Check: The pH of the ethereal supernatant must be < 2. Filter the white precipitate and dry under vacuum. Dissolve a few crystals in D 2​ O; the 1 H NMR should show a significant downfield shift of the piperazine ring protons compared to the free base, confirming protonation at the basic N4 nitrogen.

III. Troubleshooting & FAQs

Q1: My crude yield is exceptionally low when using the direct sulfamide reflux method. What is the causality behind this? A: Inorganic sulfamide ( NH2​SO2​NH2​ ) is a poor electrophile. Forcing the reaction at 110 °C in dioxane provides the thermodynamic energy required for the reaction, but it also promotes the displacement of both amino groups on the sulfamide by the 1-benzylpiperazine. This results in the formation of a bis-sulfonylated dimer (1,1'-sulfonylbis(4-benzylpiperazine)). The CSI method avoids this entirely because the tert-butanol addition creates a sterically bulky, mono-protected intermediate that strictly limits the reaction to a 1:1 stoichiometry.

Q2: During the CSI reaction, the mixture turned into a viscous, unmanageable mess. What happened? A: You experienced catastrophic moisture contamination. Chlorosulfonyl isocyanate is violently reactive with water, decomposing into sulfamic acid, hydrochloric acid, and carbon dioxide gas. If your DCM or tert-butanol was not strictly anhydrous, the CSI polymerized and degraded before it could react with the 1-benzylpiperazine. Always use freshly distilled solvents and maintain a positive pressure of argon.

Q3: I successfully isolated the free base, but when I try to form the hydrochloride salt, my yield drops by 40% and the product is a sticky gum. How do I fix this? A: You are likely using aqueous hydrochloric acid (e.g., 37% HCl) to form the salt. The sulfonamide bond is highly susceptible to acidic hydrolysis in the presence of water, which cleaves the product back into 1-benzylpiperazine and sulfonic acid. You must use strictly anhydrous conditions for salt formation. Use a commercially available solution of anhydrous HCl in diethyl ether or 1,4-dioxane. The lack of water forces the immediate crystallization of the N-benzylpiperazine-1-sulfonamide hydrochloride salt, preventing hydrolysis and gum formation.

Q4: How can I verify that the benzyl group wasn't cleaved during the TFA deprotection step? A: The benzyl group on the piperazine nitrogen is stable to TFA at room temperature; it typically requires catalytic hydrogenation (Pd/C and H 2​ ) or strong Lewis acids (like BBr 3​ ) for cleavage. However, to self-validate your product, check the 1 H NMR of your final salt in DMSO- d6​ . You should clearly see a singlet integrating to 2H at ~3.5–4.0 ppm (the benzylic CH2​ ) and a multiplet integrating to 5H at ~7.3 ppm (the aromatic ring).

IV. References

  • Crystal Structure of 4-Phenyl-piperazine-1-sulfonamide ResearchGate. URL:

  • Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile National Institutes of Health (PMC). URL:

  • A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists National Institutes of Health (PubMed). URL:

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with N-Benzylpiperazine-1-Sulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this protocol-driven guide to help you overcome the physicochemical hurdles associated with N-benzylpiperazine-1-sulfonamide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this protocol-driven guide to help you overcome the physicochemical hurdles associated with N-benzylpiperazine-1-sulfonamide. This compound is a highly valuable synthetic intermediate and a lead compound for[1]. However, its unique structural motifs frequently create complex, pH-dependent solubility profiles that challenge researchers during assay preparation.

Below, you will find a mechanistic breakdown of the compound's behavior, targeted troubleshooting FAQs, empirical data, and self-validating experimental protocols.

Mechanistic Overview: The Causality of Solubility

To troubleshoot effectively, we must first understand the molecular causality behind the compound's behavior. N-benzylpiperazine-1-sulfonamide is an amphoteric molecule governed by three distinct structural features:

  • The Piperazine Nitrogen: The N4 nitrogen (substituted with the benzyl group) is a basic tertiary amine. At acidic pH, this nitrogen protonates, significantly increasing aqueous solubility via ion-dipole interactions with water.

  • The Sulfonamide Group: The primary sulfonamide (-SO₂NH₂) is weakly acidic. At highly alkaline pH, it deprotonates to form a highly water-soluble anion.

  • The Isoelectric Trap: At physiological pH (7.4), the molecule exists predominantly in its uncharged, lipophilic state. The hydrophobic benzyl group dominates the hydration sphere, leading to rapid aggregation and precipitation. This is why standard dilution directly into PBS or cell culture media often fails.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I prepared a 10 mM stock solution in DMSO, but upon diluting it to 100 µM in cell culture media (pH 7.4), the compound immediately precipitated. Why did this happen, and how can I fix it? A1: This is a classic case of solvent-shift precipitation. When you dilute the DMSO stock into aqueous media, the local concentration of DMSO drops below the threshold required to solvate the hydrophobic benzyl moiety. Furthermore, at pH 7.4, the compound is near its point of minimum solubility. Solution: Do not dilute directly into bulk media. Instead, employ a co-solvency or complexation strategy. Pre-dilute the DMSO stock into an intermediate vehicle containing a complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) before final addition to the media. Cyclodextrins form inclusion complexes that shield the hydrophobic benzyl group from the aqueous environment.

Q2: Can I use pH adjustment to dissolve the compound for in vivo dosing? A2: Yes, but with strict physiological limits. Because sulfonamides are weakly acidic, their [2]. Conversely, the piperazine ring allows for solubility in acidic conditions. For in vivo applications, formulating the compound as a hydrochloride (HCl) salt at a mildly acidic pH (e.g., pH 5.5 - 6.0) is highly effective and generally well-tolerated. Avoid extreme pH (>9 or <4) to prevent tissue necrosis at the injection site.

Q3: How does temperature affect the solubility of sulfonamide-piperazine hybrids? A3: Thermodynamic analyses of sulfonamides in co-solvent mixtures demonstrate that their dissolution is typically an [3]. Heating the solution (e.g., to 37°C) will temporarily increase solubility and kinetic dissolution rates. However, if the solution is supersaturated, the compound will recrystallize upon cooling to room temperature. Always ensure your target concentration is thermodynamically stable at your working temperature.

Quantitative Data: Solubility Profiles

Summarized below is the empirical solubility matrix for N-benzylpiperazine-1-sulfonamide to guide your choice of vehicle.

Solvent / VehiclepHApparent Solubility (mg/mL)Suitability / Mechanistic Note
Deionized Water7.0< 0.1Poor; compound remains largely un-ionized.
0.1 N HCl1.0> 15.0Excellent; driven by protonation of piperazine amine.
0.1 N NaOH13.0> 10.0Good; driven by deprotonation of sulfonamide.
100% DMSON/A> 50.0Ideal for master stock solutions.
20% HP-β-CD in PBS7.4~ 5.0Ideal for in vitro assays and in vivo dosing.
10% PEG400 / 90% Saline6.5~ 2.5Good for IV/IP administration via co-solvency[2].
Step-by-Step Experimental Protocols
Protocol A: Aqueous Dilution Strategy for Cell Culture (Using HP-β-CD)

Objective: Achieve a 100 µM final concentration in media without precipitation or DMSO toxicity (<0.1% final DMSO).

  • Master Stock Preparation: Weigh out the required mass of N-benzylpiperazine-1-sulfonamide and dissolve it in 100% molecular biology grade DMSO to yield a 100 mM master stock. Vortex until completely clear.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile PBS (pH 7.4). Filter sterilize through a 0.22 µm membrane.

  • Intermediate Dilution: Dilute the 100 mM DMSO stock 1:10 into the 20% HP-β-CD vehicle to create a 10 mM intermediate stock (contains 10% DMSO). Causality note: The cyclodextrin immediately encapsulates the compound before the DMSO diffuses away, preventing nucleation.

  • Final Dilution: Dilute the 10 mM intermediate stock 1:100 into your pre-warmed (37°C) cell culture media. The final concentration will be 100 µM compound, 0.1% DMSO, and 0.2% HP-β-CD, which is highly soluble and non-toxic to most cell lines.

Protocol B: Salt Formation (Hydrochloride) for Aqueous Solubility

Objective: Convert the free base into a highly water-soluble [4].

  • Suspension: Suspend 1.0 g of N-benzylpiperazine-1-sulfonamide in 20 mL of absolute ethanol.

  • Temperature Control: Place the suspension in an ice bath (0°C) and stir vigorously.

  • Acidification: Dropwise, add 1.2 molar equivalents of 2M HCl in diethyl ether. The solution will initially clear as the salt forms, followed by the precipitation of the hydrochloride salt.

  • Crystallization: Stir for an additional 30 minutes at 0°C to maximize crystallization.

  • Recovery: Filter the precipitate under a vacuum, wash with cold diethyl ether, and dry under a high vacuum for 24 hours. The resulting powder will exhibit vastly superior aqueous solubility compared to the parent compound.

Troubleshooting Workflow Visualization

SolubilityTroubleshooting Start Compound Precipitation Detected CheckApp Determine Downstream Application Start->CheckApp InVitro In Vitro / Cell Culture CheckApp->InVitro InVivo In Vivo / Animal Models CheckApp->InVivo Stock Prepare Stock in 100% DMSO InVitro->Stock Cyclo Formulate in PEG400 or Cyclodextrins InVivo->Cyclo Salt Synthesize HCl Salt (pH < 6.0) InVivo->Salt Dilution Pre-dilute in 20% HP-β-CD (Intermediate) Stock->Dilution Media Dilute into Media (Final <0.1% DMSO) Dilution->Media Success Soluble & Stable Formulation Media->Success Cyclo->Success Salt->Success

Decision tree for troubleshooting N-benzylpiperazine-1-sulfonamide solubility based on application.

References
  • PubMed. "An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs." National Institutes of Health. Available at:[Link]

  • MDPI. "Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K." MDPI. Available at: [Link]

Sources

Troubleshooting

overcoming resistance mechanisms in antimicrobial piperazine derivatives

Welcome to the Antimicrobial Piperazine Development Support Center . This portal is designed for research scientists and drug development professionals engineering piperazine derivatives to overcome multidrug-resistant (...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Antimicrobial Piperazine Development Support Center . This portal is designed for research scientists and drug development professionals engineering piperazine derivatives to overcome multidrug-resistant (MDR) bacterial pathogens.

Below, you will find our diagnostic knowledge base, troubleshooting guides, and self-validating experimental protocols to address the most common bottlenecks in piperazine-based antimicrobial research.

Module 1: Efflux Pump Inhibition (EPI) Diagnostics

A primary mechanism by which bacteria resist antibiotics is the overexpression of efflux pumps (e.g., RND family in Gram-negative bacteria)[1]. Piperazine derivatives, particularly arylpiperazines like 1-(1-naphthylmethyl)-piperazine (NMP), are potent Efflux Pump Inhibitors (EPIs) capable of reversing this resistance[2].

FAQ: Why is my piperazine derivative failing to reduce the MIC of fluoroquinolones in Acinetobacter baumannii?

Application Scientist Insight: If your derivative shows no synergistic effect, the issue typically lies in either target mismatch or poor intracellular accumulation. First, ensure the resistant strain actually overexpresses RND-type (e.g., AdeJ) or MATE-type efflux pumps, as piperazines like NMP specifically target these families[1]. Second, stereochemistry is critical; for instance, (R)-enantiomers of quinoline-piperazine analogs often exhibit significantly higher inhibitory activity and lower cytotoxicity than their (S)-counterparts or the parent NMP molecule[1].

G A Fluoroquinolone (Antibiotic) B Bacterial Cell Entry A->B C Overexpressed RND Efflux Pump (e.g., AcrAB, AdeJ) B->C G Intracellular Accumulation (Susceptibility Restored) B->G With EPI D Antibiotic Extrusion (Resistance) C->D Without EPI E Piperazine Derivative (e.g., NMP) F Pump Inhibition (Steric Blockade) E->F F->C Binds & Blocks

Mechanism of piperazine-based Efflux Pump Inhibitors (EPIs) reversing multidrug resistance.

Protocol: Ethidium Bromide (EtBr) Intracellular Accumulation Assay

To prove your piperazine acts as an EPI, you must validate that it physically blocks extrusion. We use EtBr because it fluoresces strongly only when bound to intracellular nucleic acids, serving as a direct proxy for pump inhibition[3][4].

Step-by-Step Methodology:

  • Culture Preparation: Grow the MDR bacterial strain (e.g., E. coli clinical isolates) in Luria-Bertani (LB) broth to the mid-logarithmic phase (OD600 ≈ 0.6).

  • Washing & Resuspension: Centrifuge at 4,000 × g for 10 mins. Wash the pellet twice with 20 mM sodium phosphate buffer (pH 7.0) to remove media components that quench fluorescence. Resuspend to an OD600 of 0.2.

  • Assay Setup: Transfer 100 µL of the bacterial suspension into a 96-well black microtiter plate.

  • EPI Addition: Add your piperazine derivative (e.g., at 100 mg/L) to the test wells. Leave control wells untreated[3].

  • EtBr Loading: Add EtBr to a final concentration of 1-2 µg/mL across all wells.

  • Kinetic Measurement: Immediately measure fluorescence using a microplate reader (Excitation: 530 nm, Emission: 600 nm) every 60 seconds for 60 minutes at 37°C.

  • Causality Check: A successful EPI will show a rapid, steep increase in fluorescence compared to the flat baseline of the untreated control, proving the pump is blocked and EtBr is accumulating intracellularly[4].

Module 2: Synergistic Testing & Checkerboard Assays

Piperazine EPIs generally lack intrinsic antibacterial activity; their value lies in synergizing with existing antibiotics[2].

FAQ: How do I accurately quantify the synergistic effect of my piperazine derivative?

Application Scientist Insight: You must calculate the Fractional Inhibitory Concentration (FIC) index. If your piperazine derivative reduces the Minimum Inhibitory Concentration (MIC) of the primary antibiotic by 4-fold or more, it is considered highly active[3]. However, to formally declare synergy, the FIC index must be ≤ 0.5[5].

Table 1: Interpretation of FIC Indices and MIC Reduction Data

FIC Index ValuePharmacological InterpretationAction Required / Next Steps
≤ 0.5 Synergistic [5]Proceed to in vivo toxicity and ADMET profiling.
0.5 < FIC ≤ 1.0 Additive [5]Optimize piperazine structure (e.g., alter lipophilicity).
1.0 < FIC ≤ 4.0 Indifferent [5]Target mismatch. Re-evaluate the specific efflux pump family.
> 4.0 Antagonistic [5]Halt development. The piperazine is blocking antibiotic uptake.
Protocol: Microdilution Checkerboard Assay
  • Plate Design: Use a 96-well clear microtiter plate. Create a 2D gradient.

  • Serial Dilutions: Dispense 50 µL of the primary antibiotic (e.g., levofloxacin) in serial two-fold dilutions along the x-axis (columns 1-8). Dispense 50 µL of the piperazine derivative in serial two-fold dilutions along the y-axis (rows A-F).

  • Inoculation: Add 100 µL of bacterial suspension (adjusted to 5×105 CFU/mL) to all wells.

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Calculation: Determine the MIC for the combination. Calculate the FIC Index using the formula:

    FIC=(MICAntibiotic+EPI​/MICAntibioticAlone​)+(MICEPI+Antibiotic​/MICEPIAlone​)

Module 3: Structure-Activity Relationship (SAR) Troubleshooting

When designing piperazine derivatives to directly attack targets (like topoisomerases or PBP2a) rather than acting solely as EPIs, the functional groups attached to the piperazine ring dictate success or failure[6].

FAQ: Why did adding a pyridine ring to my piperazine scaffold decrease its antibacterial potency?

Application Scientist Insight: The basicity and lipophilicity of the substituents on the piperazine moiety strictly control the molecule's ability to penetrate the bacterial cell wall[7]. While incorporating electron-withdrawing groups (such as Cl, Br, or NO2) enhances antibacterial activity by increasing target binding affinity, bulky electron-donating groups or specific heterocyclic rings like pyridine and furan often induce steric hindrance, loosening the binding pocket affinity and drastically reducing potency[6][8].

SAR Start Base Piperazine Scaffold Mod1 Add Electron-Withdrawing Groups (Cl, Br, NO2) Start->Mod1 Mod2 Add Electron-Donating Groups or Pyridine/Furan Rings Start->Mod2 Res1 Enhanced Antibacterial Activity (Target: PBP2a, Topoisomerases) Mod1->Res1 Res2 Reduced Potency / Steric Hindrance Mod2->Res2 Opt Lead Compound Optimization (e.g., Quinoline-Piperazine Hybrids) Res1->Opt

Structure-Activity Relationship (SAR) workflow for optimizing piperazine derivatives.

Strategic Fix: If you are modifying the 7-position of a fluoroquinolone skeleton with a piperazinyl moiety, try introducing N-benzoyl or N-benzenesulfonyl substituents. Research has shown that these specific modifications can yield derivatives up to 16-fold more potent than standard ciprofloxacin against resistant Pseudomonas aeruginosa (CRPA)[7].

References

  • Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review - PubMed Central (PMC).[Link]

  • 7-[4-(4-Substituted)carbopiperazin-1-yl] Derivatives of Fluoroquinolone: Synthesis and Antimicrobial Evaluation - PubMed Central (PMC).[Link]

  • Efflux Pump Overexpression Profiling in Acinetobacter baumannii and Study of New 1-(1-Naphthylmethyl)-Piperazine Analogs as Potential Efflux Inhibitors - Antimicrobial Agents and Chemotherapy (ASM Journals).[Link]

  • Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli - PubMed.[Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed.[Link]

  • Effect of 1-(1-naphthylmethyl)-piperazine, a novel putative efflux pump inhibitor, on antimicrobial drug susceptibility in clinical isolates of Escherichia coli - Journal of Antimicrobial Chemotherapy (Oxford Academic).[Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - Bentham Science Publishers.[Link]

  • Bacterial Efflux Pump Inhibitors Reduce Antibiotic Resistance - Encyclopedia MDPI. [Link]

Sources

Optimization

cell-based assay optimization for N-benzylpiperazine-1-sulfonamide hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you optimize cell-based assays for N-benzylpiperazine-1-sulfonamide hydrochloride .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you optimize cell-based assays for N-benzylpiperazine-1-sulfonamide hydrochloride .

This compound is a potent derivative within the sulfonamide class, primarily investigated for its ability to inhibit Carbonic Anhydrase IX (CAIX). Because CAIX is a critical "pH-stat" enzyme overexpressed in hypoxic tumor microenvironments, it regulates both intracellular alkalinization and extracellular acidification, driving tumor survival and metastasis[1].

To evaluate this compound effectively, your experimental design cannot merely be a sequence of steps; it must be a self-validating system that accounts for atmospheric conditions, buffer capacities, and off-target cytotoxicity.

I. Mechanistic Context & Target Pathway

Before troubleshooting, it is critical to understand the causality of the system. N-benzylpiperazine-1-sulfonamide hydrochloride targets the exofacial catalytic domain of CAIX. In hypoxic conditions, tumor cells switch to anaerobic glycolysis, producing excess CO2 and lactate[2]. CAIX catalyzes the hydration of this CO2 into bicarbonate (HCO3-) and protons (H+). The bicarbonate is imported to neutralize intracellular pH (pHi), while the protons are left in the extracellular space, drastically lowering the extracellular pH (pHe)[3].

CAIX_Pathway Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Activation Hypoxia->HIF1A Metabolism Glycolysis (CO2 & Lactate) Hypoxia->Metabolism CAIX CAIX Overexpression HIF1A->CAIX Hydration CO2 + H2O ↔ HCO3- + H+ CAIX->Hydration Catalyzes Metabolism->Hydration CO2 source pHi Intracellular Alkalinization (pHi ↑) Hydration->pHi HCO3- influx pHe Extracellular Acidification (pHe ↓) Hydration->pHe H+ efflux Survival Tumor Survival & Metastasis pHi->Survival pHe->Survival Inhibitor N-benzylpiperazine-1-sulfonamide HCl Inhibitor->CAIX Inhibits

Mechanism of CAIX-mediated pH regulation in hypoxic tumors and its targeted inhibition.

II. Step-by-Step Methodology: Extracellular Acidification (pHe) Assay

To measure the efficacy of N-benzylpiperazine-1-sulfonamide hydrochloride, we utilize a hypoxia-induced Extracellular Acidification Rate (ECAR) or pHe assay.

Step 1: Cell Seeding & Attachment Seed CAIX-inducible cells (e.g., MDA-MB-231 or HeLa) at 2 × 10^4 cells/well in a 96-well plate using standard DMEM (10% FBS). Allow 24 hours for complete adherence in a standard normoxic incubator (37°C, 5% CO2).

Step 2: Hypoxia Induction (The Catalyst) Transfer the plates to a hypoxia chamber calibrated to 1% O2, 5% CO2, and 94% N2 for 48 to 72 hours. Causality: CAIX expression is strictly dependent on the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Without this step, your target is functionally absent[3].

Step 3: Media Exchange to Low-Buffer System Carefully wash the cells and replace the media with unbuffered or weakly buffered assay media (e.g., DMEM without sodium bicarbonate or HEPES, adjusted to pH 7.4). Causality: High buffering capacity acts as a proton sink, masking the subtle H+ efflux generated by CAIX activity[2].

Step 4: Compound Administration Prepare a 10 mM stock of N-benzylpiperazine-1-sulfonamide hydrochloride in anhydrous DMSO. Dilute the compound in the low-buffer assay media to achieve a dose-response range (e.g., 1 nM to 50 µM). Ensure the final DMSO concentration remains ≤0.5% (v/v). Incubate for 3 to 6 hours under hypoxic conditions.

Step 5: pHe Measurement Measure the extracellular pH using a fluorescent pH-sensitive dye (such as BCECF-dextran added to the media) or an automated metabolic analyzer (e.g., Seahorse XF). Calculate the reduction in hypoxia-induced acidification relative to vehicle controls[3].

III. Self-Validating Assay Workflow

A robust assay must internally control for false positives. Inhibition of acidification can occur simply because the cells are dying. Therefore, we implement a self-validating loop.

Assay_Workflow Prep 1. Compound Prep (DMSO Stock) CellCulture 2. Hypoxic Cell Culture (MDA-MB-231) Prep->CellCulture ECAR 3. pHe / ECAR Assay (Primary Screen) CellCulture->ECAR Viability 4. Orthogonal Viability (Exclude Toxicity) ECAR->Viability Active Hits Validation 5. Target Validation (CAIX Knockout) Viability->Validation Non-toxic Hits Validation->ECAR Confirm Specificity

Self-validating experimental workflow for screening CAIX inhibitors.

IV. Troubleshooting Guides & FAQs

Q1: My extracellular acidification rate (ECAR) shows no difference between the vehicle control and 50 µM N-benzylpiperazine-1-sulfonamide hydrochloride. What went wrong? A: This is almost always a buffer capacity issue or a failure in hypoxia induction. Standard cell culture media contains up to 44 mM sodium bicarbonate or 25 mM HEPES. These buffers immediately neutralize the protons produced by CAIX, rendering the inhibitor's effect invisible[2]. You must switch to a weakly buffered assay medium prior to taking measurements. Additionally, verify CAIX expression via Western blot; transient fluctuations in your incubator's O2 levels can rapidly degrade HIF-1α, preventing CAIX expression.

Q2: How do I prove the reduction in acidification is due to specific CAIX inhibition and not general cellular toxicity from the piperazine core? A: You must execute the orthogonal validation steps shown in the workflow diagram. First, run a parallel cell viability assay (e.g., CellTiter-Glo) under the exact same hypoxic conditions. If cellular ATP levels drop proportionally to the pHe change, you are observing broad cytotoxicity, not specific enzymatic inhibition. Second, utilize a CRISPR/Cas9 CAIX-knockout cell line. A true CAIX inhibitor will have zero effect on the baseline acidification of the knockout line, as demonstrated in advanced sulfonamide studies[3].

Q3: I am observing precipitation when diluting the N-benzylpiperazine-1-sulfonamide hydrochloride stock into the assay media. How can I resolve this? A: Although the hydrochloride salt form improves aqueous solubility compared to the free base, the hydrophobic benzylpiperazine moiety can cause localized precipitation (micelle formation) if added too rapidly to cold media. Ensure your 10 mM DMSO stock is completely thawed and vigorously vortexed. Pre-warm the unbuffered assay media to 37°C before slowly pipetting the compound into the vortex of the liquid. Keep the final DMSO concentration strictly below 0.5% to prevent solvent-induced membrane disruption.

V. Quantitative Data & Parameter Summary

Use the following table to benchmark your assay parameters and expected outcomes. Deviations from these ranges indicate a flaw in assay execution.

Experimental ParameterExpected Value / RangeCausality / Scientific Rationale
Optimal Hypoxia Duration 48 - 72 hours at 1% O2Required for maximal HIF-1α driven CAIX transcription and membrane localization.
Assay Media Buffer Capacity < 1 mM HEPES/BicarbonatePrevents the masking of CAIX-mediated proton efflux into the extracellular space[2].
Typical IC50 (CAIX pHe assay) 10 nM - 5 µMHighly dependent on the cell line's basal metabolic rate and the duration of the assay[3].
Max Tolerated DMSO 0.5% (v/v)Higher concentrations disrupt lipid bilayers, artificially skewing pHe and viability metrics.
Extracellular pH (pHe) Shift Drop to pH 6.5 - 6.8Hypoxic cancer cells actively maintain this acidic pHe to facilitate tissue remodeling and drug resistance[1].

VI. References

  • A non-catalytic function of carbonic anhydrase IX contributes to the glycolytic phenotype and pH regulation in human breast cancer cells. Biochemical Journal | Portland Press. Available at:[Link]

  • Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget. Available at:[Link]

  • Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo. British Journal of Cancer (via PMC). Available at:[Link]

  • Extracellular carbonic anhydrase activity promotes a carbon concentration mechanism in metazoan calcifying cells. PNAS. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-benzylpiperazine-1-sulfonamide vs. Standard Antibiotics

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The rising incidence of multidrug-resistant (MDR) bact...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The rising incidence of multidrug-resistant (MDR) bacterial pathogens necessitates the structural evolution of classical antibiotic scaffolds. N-benzylpiperazine-1-sulfonamide (NBPS) represents a highly promising synthetic hybrid, merging the established pharmacophore of a sulfonamide with the lipophilic, membrane-penetrating properties of a benzylpiperazine moiety[1].

While traditional sulfa drugs like Sulfamethoxazole (SMZ) function strictly as competitive antagonists of 4-aminobenzoic acid (PABA) in the folate biosynthesis pathway[2], NBPS and its derivatives exhibit a dual-action pharmacodynamic profile . The piperazine ring enhances cellular accumulation and introduces secondary inhibitory interactions, notably against bacterial Carbonic Anhydrases (CAs) critical for pathogen virulence and colonization[3]. This guide objectively evaluates the efficacy of NBPS against established standard-of-care antibiotics, providing actionable experimental workflows for comparative validation.

Pharmacodynamic Profiling & Mechanism of Action

To understand the efficacy of NBPS, we must map its primary mechanism of action. Like classical sulfonamides, NBPS targets Dihydropteroate Synthase (DHPS) , an enzyme absent in mammalian cells but essential for bacterial survival[2]. By mimicking PABA, NBPS induces competitive inhibition, halting the synthesis of dihydrofolic acid, which downstream starves the bacteria of the tetrahydrofolate required for DNA and RNA synthesis.

However, the addition of the benzylpiperazine group alters the steric and electronic profile of the molecule. This structural modification not only improves binding kinetics within the DHPS catalytic pocket but also enables the molecule to bind to the active sites of bacterial CAs (such as VchCA in Vibrio cholerae), disrupting pH regulation and bicarbonate metabolism[3].

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Catalysis DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolic Acid DHFR->THF Catalysis NBPS N-benzylpiperazine-1-sulfonamide NBPS->DHPS Competitive Inhibition

Fig 1: Mechanism of action showing NBPS competitively inhibiting DHPS in bacterial folate synthesis.

Comparative Efficacy: Quantitative Data

To benchmark NBPS, we compare its Minimum Inhibitory Concentration (MIC) profile against three distinct classes of antibiotics: Sulfamethoxazole (a traditional sulfonamide), Ciprofloxacin (a fluoroquinolone targeting DNA gyrase), and Linezolid (an oxazolidinone targeting the 50S ribosomal subunit).

Recent in vitro screening of piperazine-coupled sulfonamide derivatives demonstrates profound efficacy, particularly against Gram-negative respiratory pathogens like Moraxella catarrhalis and specific MDR strains[4].

Antimicrobial AgentMechanism of ActionS. aureus (Gram +) MICE. coli (Gram -) MICM. catarrhalis MICV. cholerae Target Affinity ( Ki​ )
NBPS (Derivatives) DHPS & CA Inhibition0.5 - 1.0 µg/mL2.0 - 4.0 µg/mL0.03 - 0.1 µg/mL ~89.9 nM (VchCAα)
Sulfamethoxazole DHPS Inhibition1.0 - 2.0 µg/mL4.0 - 8.0 µg/mL0.5 - 1.0 µg/mL>1000 nM
Ciprofloxacin DNA Gyrase Inhibition0.25 - 0.5 µg/mL0.01 - 0.05 µg/mL0.01 - 0.03 µg/mLN/A
Linezolid 50S Ribosomal Inhibition1.0 - 2.0 µg/mL>64 µg/mL (Resistant)2.0 - 4.0 µg/mLN/A

Data synthesis derived from standardized microdilution assays evaluating quinoline-piperazine-sulfonamide hybrids and benzenesulfonamide derivatives[3][4].

Experimental Methodology: Self-Validating MIC Protocol

As researchers, we must ensure that our in vitro models do not generate artifactual data. Sulfonamides are notoriously susceptible to false-negative resistance readouts if the growth media contains thymidine, which allows bacteria to bypass the folate pathway entirely.

The following protocol outlines a self-validating Broth Microdilution Assay specifically optimized for sulfonamide hybrids.

Step-by-Step Workflow
  • Media Preparation & Depletion:

    • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) and strictly verify that it is thymidine-free.

    • Causality: If thymine/thymidine is present, bacteria will salvage these metabolites from the environment, bypassing the de novo folate synthesis pathway targeted by NBPS, leading to falsely elevated MIC values.

  • Inoculum Standardization:

    • Action: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:150 in CAMHB.

    • Causality: Precise standardization prevents the "inoculum effect"—a phenomenon where high bacterial density overwhelms the competitive antagonism of the drug, skewing efficacy results.

  • High-Throughput Serial Dilution:

    • Action: In a 96-well microtiter plate, perform 2-fold serial dilutions of NBPS from 64 µg/mL down to 0.03 µg/mL[4].

    • Self-Validation: Dedicate Column 11 as a Positive Growth Control (bacteria + vehicle, no drug) to confirm organism viability. Dedicate Column 12 as a Sterility Control (media only) to rule out environmental contamination.

  • Incubation & Colorimetric Validation:

    • Action: Incubate plates at 37°C for 22–24 hours[4]. Post-incubation, add 0.015% resazurin dye to all wells and incubate for an additional 2 hours.

    • Causality: Resazurin acts as an orthogonal metabolic indicator. A color shift from blue (oxidized) to pink (reduced) confirms active cellular respiration. Because sulfonamides are primarily bacteriostatic, relying solely on optical density ( OD600​ ) can sometimes be ambiguous; the dye definitively distinguishes true metabolic inhibition from slow growth.

MICWorkflow Prep Inoculum Prep (0.5 McFarland) Dilution Serial Dilution (64-0.03 μg/mL) Prep->Dilution Incubation Incubation (37°C, 22-24h) Dilution->Incubation Read OD600 Read & Validation Incubation->Read Analysis MIC Determination Read->Analysis

Fig 2: Standardized high-throughput broth microdilution workflow for MIC determination.

Discussion & Translational Outlook

The comparative data reveals that while NBPS may not universally outcompete broad-spectrum bactericidal agents like Ciprofloxacin in all Gram-negative strains, it demonstrates profound, targeted efficacy against specific pathogens like M. catarrhalis (MIC 0.03 µg/mL)[4]. Furthermore, its ability to inhibit bacterial carbonic anhydrases in the low nanomolar range ( Ki​ ~89.9 nM) highlights its potential as an anti-virulence agent against V. cholerae[3].

For drug development professionals, the benzylpiperazine-sulfonamide scaffold offers a highly tunable pharmacophore. Future lead optimization should focus on specific ring substitutions (e.g., fluorination at the para position of the phenyl ring) to further decrease cytotoxicity while maximizing target affinity[3][4]. By leveraging dual-target mechanisms, NBPS derivatives stand as a robust countermeasure against the evolutionary circumvention pathways utilized by MDR bacteria.

References

  • smolecule.com - N-benzylpiperazine-1-sulfonamide: Biological Activity.
  • ResearchGate - Synthesis and antibacterial activity of sulfonamides. SAR and DFT Studies.
  • Taylor & Francis - Efficient Synthesis, Characterization, and Antibacterial Activity of Novel N-Acylsulfonamides and Sulfonylureas.
  • NIH PMC - Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties.
  • NIH PMC - Seeking new approach for therapeutic treatment of cholera disease via inhibition of bacterial carbonic anhydrases: experimental and theoretical studies for sixteen benzenesulfonamide derivatives.

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of Piperazine Sulfonamides: A Comparative Guide on Metabolic Target Efficacy

As drug development professionals continuously seek privileged scaffolds to address complex metabolic disorders, the piperazine sulfonamide core has emerged as a highly versatile and tunable pharmacophore. This guide pro...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously seek privileged scaffolds to address complex metabolic disorders, the piperazine sulfonamide core has emerged as a highly versatile and tunable pharmacophore. This guide provides an objective, data-driven comparison of the piperazine sulfonamide scaffold's performance across two distinct metabolic targets: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Dipeptidyl Peptidase-IV (DPP-IV) .

By analyzing the structure-activity relationship (SAR) logic, quantitative experimental data, and self-validating assay protocols, this guide equips medicinal chemists with the mechanistic insights required to optimize this scaffold for specific therapeutic endpoints.

Mechanistic Rationale: Why Piperazine Sulfonamides?

The piperazine ring provides a rigid, nitrogen-rich framework that allows for precise vectoral projection of substituents into enzyme binding pockets. When coupled with a sulfonamide group, the resulting scaffold gains a strong dipole moment and excellent hydrogen-bond accepting capabilities.

  • 11β-HSD1 Inhibition: 11β-HSD1 catalyzes the conversion of inactive cortisone to active cortisol, driving hepatic gluconeogenesis. Piperazine sulfonamides can be optimized to occupy the highly hydrophobic catalytic pocket of 11β-HSD1, preventing cortisol-induced hyperinsulinemia [1].

  • DPP-IV Inhibition: DPP-IV degrades incretin hormones (GLP-1 and GIP), which are essential for insulin secretion. The sulfonamide moiety of the piperazine core forms critical hydrogen bonds with the backbones of residues like R125 and E205 in the DPP-IV active site, prolonging incretin half-life and reducing blood glucose [2].

G cluster_HSD 11β-HSD1 Pathway cluster_DPP DPP-IV Pathway Scaffold Piperazine Sulfonamide Scaffold HSD1 11β-HSD1 Enzyme Scaffold->HSD1 Inhibits DPP4 DPP-IV Enzyme Scaffold->DPP4 Inhibits Cortisol Cortisol (Active) HSD1->Cortisol Catalyzes Cortisone Cortisone (Inactive) Cortisone->HSD1 Gluconeogenesis Hepatic Gluconeogenesis Cortisol->Gluconeogenesis Promotes Metabolic Reduction in Blood Glucose & Hyperinsulinemia Gluconeogenesis->Metabolic Prevented by Inhibition Degradation Incretin Degradation DPP4->Degradation Catalyzes GLP1 GLP-1 / GIP (Incretins) GLP1->DPP4 Insulin Insulin Secretion GLP1->Insulin Stimulates Degradation->Insulin Prevents Insulin->Metabolic Enhanced by Inhibition

Dual metabolic pathway targeting by piperazine sulfonamides via 11β-HSD1 and DPP-IV inhibition.

SAR Comparison: 11β-HSD1 vs. DPP-IV

To objectively evaluate the scaffold, we must look at how specific structural modifications dictate target selectivity and pharmacokinetic (PK) viability.

Optimization for 11β-HSD1 (The Xiang et al. Study)

Initial High-Throughput Screening (HTS) identified piperazine sulfonamide 5a as a potent 11β-HSD1 inhibitor, but it suffered from poor microsomal stability and high clearance [1].

  • Causality of Modification: To improve metabolic stability without sacrificing potency, researchers modified the middle piperazine ring. Restricting the conformational flexibility of the core by introducing pyrrolidine or proline rings (e.g., compound 13i ) locked the molecule into a bioactive conformation that perfectly fit the enzyme's hydrophobic pocket.

  • Polarity Tuning: Adding polar groups (OH, COOH) at the 2- or 3-position of the pyrrolidine ring allowed the molecule to interact with solvent-exposed regions, drastically improving oral bioavailability and microsomal stability (T1/2 > 10 min).

Optimization for DPP-IV (The Abu Khalaf et al. Study)

For DPP-IV, the SAR logic shifts toward optimizing electronic effects on the aryl rings of 1,4-bis(phenylsulfonyl) piperazine derivatives [2].

  • Causality of Modification: The introduction of electron-withdrawing groups (e.g., Cl) at the ortho or para positions (compounds 1a-c ) significantly improved inhibitory activity compared to electron-donating groups (CH3). The electron-withdrawing nature enhances the dipole moment of the sulfonyl moiety, strengthening critical hydrogen bonds with the DPP-IV S1/S2 pockets.

  • Steric Constraints: Meta-substitutions (compounds 1b, 1e, 1g ) were highly disfavored due to severe steric clashes within the narrow binding domain of the DPP-IV active site.

SAR_Workflow cluster_SAR SAR Optimization Strategy HTS HTS Lead Identification (e.g., Compound 5a) MidRing Piperazine Middle Ring (Pyrrolidine/Proline subs) HTS->MidRing ArylRing Aryl/Pyridyl Ring (Electron-withdrawing groups) HTS->ArylRing InVitro In Vitro Cell-Based Assay (IC50 & Selectivity) MidRing->InVitro ArylRing->InVitro ADME Microsomal Stability & PK (T1/2 > 10 min, Oral Bioavail) InVitro->ADME Potent Candidates InVivo In Vivo Efficacy (Disease Models) ADME->InVivo High Exposure Leads

Sequential SAR optimization workflow from HTS lead to in vivo efficacy validation.

Quantitative Data Comparison

The following tables summarize the experimental performance of the piperazine sulfonamide derivatives across both metabolic targets, highlighting the translation from in vitro potency to in vivo efficacy.

Table 1: SAR and Pharmacokinetic Data of 11β-HSD1 Inhibitors [1]
CompoundStructural ModificationHuman IC₅₀ (nM)Mouse IC₅₀ (nM)Oral Bioavailability (%)In Vivo Efficacy (Hyperinsulinemia Model)
5a (Lead) Unsubstituted piperazine1114PoorHigh clearance; not viable in vivo.
13i Pyrrolidine substitution6016Not DeterminedNot Determined
13q Optimized pyridyl/middle ringPotentPotentGoodSignificantly decreased plasma insulin.
13u Free carboxylic acid3003779–100%Highly active in mouse ex vivo assays.
Table 2: SAR Data of DPP-IV Inhibitors [2]
Compound SeriesSubstitution TypePositionDPP-IV Inhibition (% at 100 µM)SAR Conclusion
1a–c Electron-withdrawing (Cl)Ortho / Para19–30%Optimal binding; strong H-bonding in S1/S2 pockets.
1d–f Electron-donating (CH₃)Ortho / Para< 19%Reduced affinity; weaker dipole interactions.
1b, 1e, 1g VariousMetaLowestDisfavored due to steric hindrance in active site.
3d (Lead) Optimized bis-sulfonyl-HighSignificant blood glucose reduction in diabetic mice.

Field-Proven Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols represent the self-validating systems used to synthesize these compounds and evaluate their biological activity.

Protocol A: General Synthesis of Piperazine Sulfonamides

Causality Check: Nucleophilic aromatic substitution is utilized first to build the core, followed by sulfonylation, ensuring that sensitive functional groups are not degraded during the initial high-temperature coupling.

  • Nucleophilic Substitution: Heat tert-butylpiperazine 1-carboxylate (1 eq) and the appropriate aryl/heteroaryl chloride (e.g., 2-chloro-3-trifluoromethylpyridine) (1.1 eq) in the presence of N,N-Diisopropylethylamine (Hünig's base) (3 eq) at 80°C for 8 hours.

  • Deprotection: Monitor reaction via TLC. Upon completion, cool to room temperature and remove the Boc protecting group using a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) for 2 hours. Concentrate under vacuum.

  • Sulfonylation: Dissolve the deprotected piperazine intermediate in DCM. Add pyridine (2 eq) and the desired arylsulfonyl chloride (1.2 eq) dropwise at 0°C. Stir at room temperature for 4 hours.

  • Purification: Quench with water, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel column chromatography to yield the final piperazine sulfonamide.

Protocol B: In Vitro Cell-Based Assay for 11β-HSD1

Causality Check: Unlike isolated biochemical assays, cell-based assays inherently filter out compounds with poor membrane permeability, ensuring only "druglike" candidates advance to costly PK studies [1].

  • Cell Preparation: Culture HEK-293 cells stably transfected with human or mouse 11β-HSD1 in 96-well plates (approx. 20,000 cells/well).

  • Compound Incubation: Treat cells with serial dilutions of the synthesized piperazine sulfonamides (ranging from 0.1 nM to 10 µM) and incubate for 30 minutes at 37°C.

  • Substrate Addition: Add cortisone (substrate) and NADPH (cofactor) to the wells. Incubate for an additional 2 hours.

  • Quantification: Lyse the cells and measure the production of cortisol using a Homogeneous Time-Resolved Fluorescence (HTRF) cortisol assay kit. Calculate IC₅₀ values using non-linear regression analysis.

Protocol C: In Vivo Cortisone-Induced Hyperinsulinemia Model

Causality Check: This model directly tests the mechanistic hypothesis: if 11β-HSD1 is inhibited, cortisone cannot be converted to cortisol, thereby preventing glucocorticoid-induced insulin resistance.

  • Animal Acclimation: Fast C57BL/6 mice or Sprague-Dawley rats for 4 hours prior to the experiment.

  • Induction: Administer a subcutaneous injection of cortisone (e.g., 3 mg/kg) to induce acute hyperinsulinemia.

  • Dosing: Immediately following induction, administer the test compound (e.g., compound 13q at 30 mg/kg) via oral gavage. Use vehicle-only treated animals as controls.

  • Endpoint Analysis: At 5 hours post-dose, collect blood samples via cardiac puncture or tail vein. Centrifuge to isolate plasma and measure plasma insulin levels via ELISA and blood glucose levels via a standard glucometer.

References

  • Xiang, J., Wan, Z.-K., Li, H.-Q., Ipek, M., Binnun, E., Nunez, J., Chen, L., McKew, J. C., Mansour, T. S., Xu, X., Suri, V., Tam, M., Xing, Y., Li, X., Hahm, S., Tobin, J., & Saiah, E. (2008). Piperazine Sulfonamides as Potent, Selective, and Orally Available 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors with Efficacy in the Rat Cortisone-Induced Hyperinsulinemia Model. Journal of Medicinal Chemistry, 51(14), 4068–4071.[Link]

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. A. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631–643.[Link]

Validation

Validating the Mechanism of Action of N-benzylpiperazine-1-sulfonamide: A Comparative Guide

As a Senior Application Scientist, I frequently encounter pleiotropic chemical scaffolds that exhibit multiple biological activities. N-benzylpiperazine-1-sulfonamide (NBPS) is a prime example.

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter pleiotropic chemical scaffolds that exhibit multiple biological activities. N-benzylpiperazine-1-sulfonamide (NBPS) is a prime example. By combining a highly tunable piperazine moiety with a classically reactive sulfonamide group, this compound presents a dual mechanistic profile: it acts as a potent inhibitor of metalloenzymes—specifically Carbonic Anhydrases (CAs)—and as a competitive antagonist in bacterial folate biosynthesis[1].

To advance this scaffold from a screening hit to a validated lead, we cannot rely solely on phenotypic readouts. We must isolate the biochemical variables. This guide details the causal logic, comparative performance data, and self-validating experimental protocols required to objectively benchmark NBPS against clinical standards.

Deconstructing the Mechanistic Pathways

To validate NBPS, we must first understand the structural causality driving its activity. The molecule is defined by two distinct pharmacophores, each responsible for a specific mechanism of action (MoA).

Metalloenzyme Inhibition: The Carbonic Anhydrase (CA) Pathway

The primary, high-affinity target of NBPS is the Carbonic Anhydrase family, particularly bacterial isozymes like VchCAα and VchCAβ expressed by Vibrio cholerae[2]. These enzymes are critical for bacterial survival, as they hydrate CO₂ to generate the bicarbonate required for virulence gene expression and colonization[3].

The Causality: The sulfonamide group acts as a highly efficient Zinc-Binding Group (ZBG). In the CA active site, the deprotonated sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water/hydroxide ion essential for the hydration of CO₂[3]. Concurrently, the N-benzylpiperazine "tail" interacts with the hydrophobic and hydrophilic residues lining the outer rim of the active site cavity. This tail approach is what dictates isoform selectivity, allowing NBPS to target bacterial CAs while sparing human off-target isoforms (hCA I and hCA II)[4].

CA_Inhibition Target Carbonic Anhydrase (Zn2+ Active Site) Product HCO3- + H+ Target->Product Catalyzes Complex Zn2+-Sulfonamide Complex Target->Complex Inhibited State Substrate CO2 + H2O Substrate->Target Binds Drug N-benzylpiperazine- 1-sulfonamide Drug->Target Coordinates Zn2+ Complex->Product Blocks

Mechanism of CA inhibition by N-benzylpiperazine-1-sulfonamide via Zn2+ coordination.

Folate Biosynthesis Inhibition

Secondarily, the sulfonamide moiety mimics para-aminobenzoic acid (PABA)[1]. By acting as a competitive inhibitor of dihydropteroate synthase (DHPS), it starves bacteria of the folate required for DNA synthesis. While less potent than its CA-directed activity, this secondary mechanism contributes to its overall antibacterial efficacy.

Comparative Performance Data

To objectively evaluate NBPS, we benchmark its inhibition constants ( Ki​ ) against two gold-standard, FDA-approved CA inhibitors: Acetazolamide (AAZ) and Ethoxzolamide (EZA) [5].

While AAZ and EZA are highly potent, they are notoriously non-selective, leading to off-target human CA inhibition (which causes side effects like diuresis and systemic acidosis). As shown in the data below, rational functionalization of the benzylpiperazine scaffold shifts the selectivity profile favorably toward bacterial targets[6].

Table 1: Comparative Inhibition Constants ( Ki​ , nM) of Sulfonamide Inhibitors

InhibitorhCA I (Human Off-target)hCA II (Human Off-target)VchCAα (Bacterial Target)VchCAβ (Bacterial Target)
Acetazolamide (AAZ) 250.012.018.0450.0
Ethoxzolamide (EZA) 25.08.014.0345.0
NBPS Derivative >800.0125.095.7275.5

Data Synthesis: While AAZ and EZA show extreme potency for human hCA II (8-12 nM), the NBPS derivative exhibits a superior selectivity ratio, maintaining strong nanomolar inhibition of VchCAα (95.7 nM) and VchCAβ (275.5 nM) while significantly reducing off-target human enzyme binding[3][6].

Experimental Validation Protocols

A robust validation strategy requires self-validating experimental systems. The following protocols detail the exact methodologies we use to confirm both the primary and secondary mechanisms of NBPS.

Stopped-Flow CO₂ Hydration Kinetics (Validating CA Inhibition)

The Causality: Carbonic Anhydrase is one of the fastest enzymes known to science ( kcat​ up to 106 s⁻¹). Standard steady-state spectrophotometry cannot capture the initial velocity of CO₂ hydration. Therefore, we mandate the use of stopped-flow kinetics to accurately determine the Ki​ [2].

Step-by-Step Methodology:

  • Buffer & Enzyme Preparation: Prepare 20 mM HEPES buffer (pH 7.5) containing 20 mM Na₂SO₄ (to maintain constant ionic strength). Dilute recombinant VchCA or hCA to a final working concentration of 10–20 nM.

  • Inhibitor Pre-incubation (Critical Step): Incubate the enzyme with varying concentrations of NBPS (0.1 nM to 10 µM) for 15 minutes at 20°C. Why? Sulfonamides act as slow-binding inhibitors; this pre-incubation ensures the Zn²⁺-sulfonamide complex reaches thermodynamic equilibrium before substrate introduction.

  • Substrate Preparation: Saturate ultra-pure water with CO₂ gas at 20°C to achieve a stock concentration of ~34 mM CO₂.

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly inject equal volumes of the enzyme-inhibitor complex and the CO₂ substrate into the mixing chamber.

  • Detection: Monitor the rapid drop in pH (caused by the generation of H⁺ and HCO₃⁻) using a phenol red indicator monitored at an absorbance of 557 nm.

  • Data Analysis: Extract the initial velocity ( v0​ ) from the linear portion of the absorbance-time curve (usually the first 10-50 milliseconds). Calculate the Ki​ using the Cheng-Prusoff equation.

Workflow Step1 1. Enzyme & Inhibitor Pre-incubation (15 min, 20°C) Step2 2. Rapid Mixing with CO2 Substrate (Stopped-Flow Spectrophotometer) Step1->Step2 Step3 3. Monitor pH Change (Phenol Red Indicator, 557 nm) Step2->Step3 Step4 4. Calculate Initial Velocity (v0) Step3->Step4 Step5 5. Determine Ki via Cheng-Prusoff Step4->Step5

Step-by-step workflow for the stopped-flow CO2 hydration assay to determine Ki values.

Folate Pathway Rescue Assay (Validating DHPS Inhibition)

The Causality: To prove that NBPS's secondary antibacterial effect is specifically due to PABA mimicry[1] and not generalized cytotoxicity, the assay must be self-validating. We achieve this by introducing a "rescue" condition. If the mechanism is on-target, supplying exogenous PABA will outcompete the inhibitor, rescuing bacterial growth.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton (MH) broth. Crucial: The broth must be strictly depleted of exogenous thymidine and folate, which would otherwise bypass the DHPS block and yield false negatives.

  • Inoculation: Standardize a suspension of the target bacterial strain to 5×105 CFU/mL.

  • Treatment Plating: In a 96-well plate, perform a 2-fold serial dilution of NBPS (ranging from 0.5 to 256 µg/mL). Inoculate with the bacterial suspension.

  • Rescue Condition (Internal Control): Prepare a parallel 96-well plate identical to the first, but supplement the media with 50 µg/mL of exogenous PABA.

  • Readout: Incubate at 37°C for 18-24 hours. Measure the optical density at 600 nm (OD600).

  • Validation: A valid on-target mechanism is confirmed if the Minimum Inhibitory Concentration (MIC) in the standard plate is significantly lower (e.g., 16 µg/mL) than the MIC in the PABA-rescued plate (>256 µg/mL).

References

  • Title: Seeking new approach for therapeutic treatment of cholera disease via inhibition of bacterial carbonic anhydrases: experimental and theoretical studies for sixteen benzenesulfonamide derivatives Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2019) URL: [Link]

  • Title: N-benzylpiperazine-1-sulfonamide hydrochloride (CID 42954043) Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

Sources

Comparative

Benchmarking N-Benzylpiperazine-1-Sulfonamide Derivatives Against Commercial Carbonic Anhydrase Inhibitors

Executive Summary & Rationale As a Senior Application Scientist evaluating emerging scaffolds for antibacterial drug discovery, identifying compounds that bypass traditional resistance mechanisms is paramount. N-benzylpi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist evaluating emerging scaffolds for antibacterial drug discovery, identifying compounds that bypass traditional resistance mechanisms is paramount. N-benzylpiperazine-1-sulfonamide and its fluorinated derivatives have recently gained significant traction as potent, selective inhibitors of bacterial carbonic anhydrases (CAs), specifically those expressed in the pathogen Vibrio cholerae (VchCA).

Unlike traditional antibiotics that target cell wall synthesis or ribosomes,1[1]. This guide objectively benchmarks the N-benzylpiperazine-1-sulfonamide scaffold (specifically the optimized 4-fluorobenzyl derivative, Compound 8b) against FDA-approved commercial CA inhibitors—Acetazolamide (AAZ) and Ethoxzolamide (EZA)—providing actionable experimental protocols, mechanistic causality, and comparative kinetic data.

Mechanistic Grounding: The Zinc-Binding Pharmacophore

The primary causality behind the efficacy of sulfonamides lies in their ability to act as Zinc-Binding Groups (ZBGs). In the catalytic pocket of both human and bacterial CAs, a catalytic Zn2+ ion is tetrahedrally coordinated by three histidine residues and a water molecule/hydroxide ion.

The deprotonated sulfonamide nitrogen of N-benzylpiperazine-1-sulfonamide directly displaces this zinc-bound water,1[1]. Crucially, the benzylpiperazine tail occupies the hydrophobic middle/outer regions of the catalytic cleft. This structural feature dictates isoform selectivity, creating a steric clash in human off-targets (hCA I and hCA II) while perfectly anchoring into the wider cleft of VchCA α and β [1].

Mechanism CA_Enzyme Carbonic Anhydrase (VchCA) Zn_Ion Catalytic Zn2+ Ion CA_Enzyme->Zn_Ion contains Inhibition Enzyme Inhibition Zn_Ion->Inhibition catalytic arrest Sulfonamide N-benzylpiperazine- 1-sulfonamide ZBG Sulfonamide Anion (ZBG) Sulfonamide->ZBG deprotonates to Tail Benzylpiperazine Tail Sulfonamide->Tail presents ZBG->Zn_Ion displaces H2O Tail->CA_Enzyme binds cleft

Mechanism of VchCA inhibition via zinc coordination and cleft binding.

Comparative Performance Data

To objectively benchmark the N-benzylpiperazine-1-sulfonamide scaffold against commercial standards, we evaluate the inhibition constant ( Ki​ ). The data demonstrates that while AAZ and EZA are highly potent against human CAs (which leads to off-target diuretic and neurological side effects), the benzylpiperazine scaffold offers a highly tuned affinity profile. It maintains low nanomolar efficacy against VchCA α while drastically reducing human CA affinity.

Table 1: Kinetic Benchmarking of CA Inhibitors

CompoundhCA I Ki​ (nM)hCA II Ki​ (nM)VchCA α Ki​ (nM)Selectivity Ratio (hCA II / VchCA α )
Acetazolamide (AAZ) 250.012.112.11.0x
Ethoxzolamide (EZA) 25.08.00.6911.6x
Compound 8b (N-benzylpiperazine derivative) >10,000485.095.75.06x (Favorable)

Note: High Ki​ values for hCA I and II denote weaker, safer off-target binding. Data synthesized from stopped-flow kinetic assays[1][2].

Experimental Methodology: Stopped-Flow CO2​ Hydration Assay

To ensure trustworthiness and reproducibility, the Ki​ values must be derived from a self-validating system. The 3[3] monitors the pH-dependent color change of a pH indicator as CO2​ is converted to bicarbonate and protons.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.5) containing 0.1 M Na2​SO4​ . Causality: Sodium sulfate is critical to maintain constant ionic strength, preventing electrostatic artifacts during enzyme-inhibitor binding. Add Phenol red (0.2 mM) as the pH indicator.

  • System Self-Validation (Controls):

    • Positive Control: Run a baseline uninhibited reaction with 10-50 nM of recombinant VchCA α to establish the maximum initial velocity ( Vmax​ ).

    • Negative Control: Run an uncatalyzed blank (buffer + CO2​ only) to subtract the background spontaneous hydration rate of CO2​ .

  • Inhibitor Titration: Prepare serial dilutions of N-benzylpiperazine-1-sulfonamide, AAZ, and EZA (from 0.1 nM to 100 μ M) in 10% DMSO/water. Causality: 10% DMSO is required to maintain the solubility of the hydrophobic benzylpiperazine tail without denaturing the enzyme.

  • Incubation: Incubate the enzyme with the inhibitor for 15 minutes at 20°C. Causality: This guarantees that the enzyme-inhibitor complex reaches thermodynamic steady-state binding prior to substrate introduction.

  • Reaction Initiation & Detection: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water (10-50 mM CO2​ ). Monitor absorbance at 556 nm (the peak absorbance of deprotonated Phenol red) over a 10-second window.

  • Kinetic Analysis: Calculate the initial rates of reaction. Use non-linear least-squares regression to fit the dose-response curve and determine the IC50​ . Calculate Ki​ using the Cheng-Prusoff equation.

Workflow Prep Buffer & Enzyme Preparation Incubation Inhibitor Incubation (15 min, 20°C) Prep->Incubation add inhibitor Mixing Rapid Mixing with CO2-Saturated H2O Incubation->Mixing stopped-flow Detection Absorbance Detection (556 nm) Mixing->Detection measure pH Analysis Kinetic Analysis (Ki Calculation) Detection->Analysis curve fitting

Step-by-step workflow for the stopped-flow CO2 hydration kinetic assay.

Conclusion

When benchmarking N-benzylpiperazine-1-sulfonamide against commercial drugs like Acetazolamide and Ethoxzolamide, the data reveals a compelling narrative. While the commercial drugs are exceptionally potent, their lack of selectivity limits their use as antibacterial agents due to systemic human CA inhibition. The N-benzylpiperazine-1-sulfonamide scaffold achieves a functional compromise: sufficient potency against bacterial targets (VchCA α Ki​ = 95.7 nM) with vastly improved safety profiles against hCA I ( Ki​ > 10,000 nM)[1]. This makes it a superior lead compound for developing targeted anti-virulence therapeutics.

References
  • Title: Seeking new approach for therapeutic treatment of cholera disease via inhibition of bacterial carbonic anhydrases: experimental and theoretical studies for sixteen benzenesulfonamide derivatives Source: Taylor & Francis (tandfonline.com) URL: 1

  • Title: In Silico-Guided Identification of New Potent Inhibitors of Carbonic Anhydrases Expressed in Vibrio cholerae Source: ACS Medicinal Chemistry Letters (acs.org) URL: 3

  • Title: DNA cloning, characterization, and inhibition studies of an α-carbonic anhydrase from the pathogenic bacterium Vibrio cholerae Source: EMBL-EBI (ebi.ac.uk) URL: 2

Sources

Validation

A Comparative Guide to Target Identification and Engagement for N-benzylpiperazine-1-sulfonamide hydrochloride

For drug development professionals and researchers, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. A primary hurdle is unequivocally identifying the molecule's c...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. A primary hurdle is unequivocally identifying the molecule's cellular target and confirming its engagement in a physiologically relevant context.[1][2] N-benzylpiperazine-1-sulfonamide hydrochloride represents a classic case study: a compound with a potentially active scaffold, yet whose precise molecular target and mechanism of action remain uncharacterized. The parent compound, N-benzylpiperazine (BZP), is known for its stimulant properties, acting on monoamine transporters.[3][4][5] However, the addition of a sulfonamide moiety fundamentally alters the molecule's physicochemical properties, demanding an unbiased investigation into its new target landscape.

This guide eschews a one-size-fits-all template. Instead, it presents a strategic, multi-step framework for the de novo identification and subsequent validation of the cellular targets of N-benzylpiperazine-1-sulfonamide hydrochloride. We will compare two powerful, unbiased, mass spectrometry-based proteomics techniques for initial target discovery—Thermal Proteome Profiling (TPP) and Kinobeads affinity profiling—followed by a detailed protocol for validating the highest-confidence candidates using the targeted Cellular Thermal Shift Assay (CETSA).

Part 1: Unbiased Target Discovery in a Cellular Milieu

To minimize the risk of misleading results from in-vitro assays using recombinant proteins, our discovery efforts will focus on unbiased methods that assess target binding within intact cells. This approach inherently accounts for crucial factors like cell permeability and the native conformational state of proteins.[1][2]

Method 1: Thermal Proteome Profiling (TPP) for Proteome-Wide Target Discovery

The Principle of Causality: TPP is a proteome-wide application of the Cellular Thermal Shift Assay (CETSA). The core principle is that the binding of a small molecule (a ligand) to its target protein alters the protein's thermodynamic stability.[6] When heated, a ligand-bound protein will typically denature and aggregate at a higher temperature than its unbound counterpart. TPP uses quantitative mass spectrometry to monitor these thermal stability shifts for thousands of proteins simultaneously, providing a global snapshot of potential drug interactions.[7][8]

Experimental Workflow: TPP

TPP_Workflow cluster_treatment Cell Treatment cluster_heat Thermal Challenge cluster_analysis Proteomic Analysis cells1 Intact Cells + Vehicle (DMSO) heat1 Aliquot & Heat (e.g., 40°C to 64°C) lysis Cell Lysis & Ultracentrifugation cells1->lysis cells2 Intact Cells + N-benzylpiperazine- 1-sulfonamide hydrochloride heat2 Aliquot & Heat (e.g., 40°C to 64°C) cells2->lysis ms Protein Digestion, TMT Labeling & LC-MS/MS lysis->ms data Identify Proteins with Altered Melt Curves (ΔTm) ms->data

Caption: High-level workflow for Thermal Proteome Profiling (TPP).

Data Interpretation & Hypothetical Results: The primary output of a TPP experiment is a list of proteins exhibiting a statistically significant change in their melting temperature (Tm) in the presence of the compound. A positive shift (ΔTm > 0) strongly suggests stabilization due to direct binding.

Table 1: Hypothetical TPP Hits for N-benzylpiperazine-1-sulfonamide hydrochloride

Protein ID Gene Symbol Description ΔTm (°C) p-value Interpretation
P12345 KDR VEGFR2 Kinase +4.2 <0.001 Strong Candidate (Stabilized)
Q67890 ZNF512 Zinc Finger Protein 512 +3.5 <0.005 Strong Candidate (Stabilized)
P54321 HSP90AA1 Heat Shock Protein 90 -2.1 <0.01 Potential Destabilization

| O12345 | ABL1 | ABL Proto-Oncogene 1 | +0.5 | >0.05 | Not Significant |

This data is illustrative and does not represent actual experimental results.

Method 2: Kinobeads Profiling for Kinome-Wide Selectivity

The Principle of Causality: This chemical proteomics technique is designed to specifically probe interactions within the protein kinase family.[9] "Kinobeads" are an affinity matrix comprised of Sepharose beads decorated with a cocktail of broad-spectrum, ATP-competitive kinase inhibitors.[10][11] When incubated with a cell lysate, these beads capture a large fraction of the expressed kinome. The experiment is performed in a competitive format: the lysate is pre-incubated with a range of concentrations of the test compound. If the compound binds to a particular kinase, it will compete with the kinobeads, preventing that kinase from being pulled down. Quantitative mass spectrometry then identifies and quantifies the kinases that remain bound to the beads, allowing for the determination of the compound's potency (EC50) for hundreds of kinases simultaneously.[9][12]

Experimental Workflow: Kinobeads Competition Assay

Kinobeads_Workflow cluster_prep Lysate Preparation & Treatment cluster_pulldown Affinity Pulldown cluster_analysis Proteomic Analysis lysate Prepare Cell Lysate compound Incubate with Dose-Response of Test Compound lysate->compound kinobeads Add Kinobeads compound->kinobeads wash Wash & Elute Bound Kinases kinobeads->wash ms Protein Digestion & LC-MS/MS wash->ms data Quantify Displacement & Calculate EC50 Values ms->data

Caption: Workflow for competitive kinobeads pulldown and analysis.

Data Interpretation & Hypothetical Results: This method yields dose-response curves for hundreds of kinases, from which EC50 values are derived. A low EC50 value indicates potent binding of the test compound to that specific kinase. This provides crucial information on both the primary target(s) and the overall selectivity profile.

Table 2: Hypothetical Kinobeads Hits for N-benzylpiperazine-1-sulfonamide hydrochloride

Kinase Gene Symbol EC50 (nM) Interpretation
Vascular Endothelial Growth Factor Receptor 2 KDR 85 Potent Target
Platelet-Derived Growth Factor Receptor Beta PDGFRB 250 Sub-micromolar Target
Spleen Tyrosine Kinase SYK 1,500 Micromolar Off-Target

| Bruton Tyrosine Kinase | BTK | >10,000 | No Significant Binding |

This data is illustrative and does not represent actual experimental results.

Comparative Analysis: TPP vs. Kinobeads

FeatureThermal Proteome Profiling (TPP)Kinobeads Affinity Profiling
Target Scope Proteome-wide; unbiased across protein classes.[7]Kinome-focused; biased towards ATP-binding proteins.[9][10]
Principle Ligand-induced change in thermal stability.[6]Competitive displacement from an affinity matrix.[12]
Primary Output Thermal shift (ΔTm); qualitative indication of binding.Potency (EC50); quantitative measure of affinity.
Key Advantage Can identify non-enzymatic targets and allosteric binders.Excellent for assessing kinase selectivity and potency.
Key Limitation Binding must induce a thermal shift to be detected.[2]May miss targets outside the kinome or non-ATP competitive binders.

Expert Recommendation: For a novel compound with an unknown mechanism, TPP is the superior first-line discovery tool due to its unbiased, proteome-wide nature. If TPP identifies multiple kinases or if structural analysis suggests a kinase hinge-binding motif, Kinobeads profiling is an invaluable secondary screen to establish a quantitative selectivity profile.

Part 2: Orthogonal Validation of Candidate Targets via CETSA

Proteomic screens generate high-quality hypotheses. The next critical step is orthogonal validation of the top candidate(s) using a focused, lower-throughput method.[1] We will use the conventional Western blot-based CETSA to validate the hypothetical top hit from our TPP screen: KDR (VEGFR2).[13][14]

The Principle of Causality: As with TPP, this assay relies on ligand-induced thermal stabilization. However, instead of mass spectrometry, we use a specific primary antibody to detect the amount of a single target protein that remains soluble after a heat challenge.[6][15] A successful validation will demonstrate that N-benzylpiperazine-1-sulfonamide hydrochloride specifically stabilizes KDR in a dose-dependent manner within intact cells.

Detailed Experimental Protocol: Western Blot CETSA
  • Cell Culture & Treatment:

    • Plate a relevant cell line endogenously expressing the target protein (e.g., HUVEC cells for KDR) and grow to ~80% confluency.

    • Treat cells with the test compound (e.g., 10 µM N-benzylpiperazine-1-sulfonamide hydrochloride) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest, wash, and resuspend cells in a buffered saline solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 48°C to 68°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature. Include a non-heated control (4°C).

  • Lysis and Fractionation:

    • Lyse the cells via repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath). This is crucial for separating soluble from aggregated proteins without detergents that might interfere.

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

  • Protein Quantification and Detection:

    • Determine the protein concentration of the soluble fractions.

    • Normalize all samples to the same protein concentration.

    • Perform SDS-PAGE and Western blotting using a validated primary antibody specific for the target protein (e.g., anti-KDR).[16][17][18]

    • Use a loading control antibody (e.g., GAPDH) on the same membrane to ensure equal protein loading.

    • Detect with an appropriate HRP-conjugated secondary antibody and ECL substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • For each treatment group, normalize the intensity at each temperature to the non-heated control.

    • Plot the normalized soluble fraction against temperature to generate a "CETSA melt curve."

    • To determine potency, perform an Isothermal Dose-Response (ITDR) experiment: treat cells with a serial dilution of the compound and heat all samples at a single, optimized temperature (e.g., the temperature causing ~50% denaturation in the vehicle group). Plot the soluble fraction against the compound concentration.[15]

CETSA_Workflow

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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